(R)-2-Amino-3-methyl-1 1-diphenylbutane&
Description
Significance of Chiral Amines in Modern Organic Synthesis and Catalysis
Chiral amines are indispensable building blocks in the fields of organic synthesis and catalysis. Their significance stems from their prevalence as core structural motifs in a vast array of biologically active molecules, including a large percentage of pharmaceuticals and agrochemicals. It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. acs.org The specific three-dimensional arrangement (stereochemistry) of these amine groups is often critical for biological function, making their stereoselective synthesis a key objective in medicinal chemistry and drug development.
Beyond their presence in final products, chiral amines are widely employed as chiral auxiliaries, catalysts, and resolving agents. acs.orgdbpedia.org As chiral auxiliaries, they can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved for recovery and reuse. wikipedia.org In catalysis, they can act as chiral bases, form components of organocatalysts, or serve as ligands for metal centers in asymmetric transition-metal catalysis. dbpedia.org The development of efficient methods for producing enantiomerically pure amines, such as asymmetric hydrogenation, reductive amination, and biocatalysis, remains an active and vital area of chemical research. acs.orgsynarchive.comwikipedia.orgorganic-chemistry.org
Overview of Butane (B89635) Derivatives with Diphenyl and Amino Substitution
The scaffold of (R)-2-Amino-3-methyl-1,1-diphenylbutane belongs to a class of compounds characterized by a short, four-carbon butane backbone. This backbone is substituted with two key functional arrays that dictate its chemical utility. The first is a primary amino group at the C2 position, which provides a nucleophilic and basic site for further chemical transformations. The second is a geminal diphenyl group at the C1 position, which imparts significant steric bulk.
This combination of a functional handle (the amine) and a large, sterically demanding group is a common design principle for chiral auxiliaries and ligands. The bulky diphenyl moiety helps to create a well-defined and rigid chiral environment around the reactive center, influencing the facial selectivity of approaching reagents and thus controlling the stereochemical outcome of a reaction. The butane framework provides a relatively constrained conformation, further enhancing the predictability of its stereodirecting influence. A closely related and foundational compound is the corresponding amino alcohol, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, which serves as a direct precursor to highly effective catalysts. sigmaaldrich.com
Genesis and Early Research on (R)-2-Amino-3-methyl-1,1-diphenylbutane Scaffolds
The conceptual origins of the (R)-2-Amino-3-methyl-1,1-diphenylbutane scaffold are deeply rooted in the development of asymmetric synthesis, particularly the work on chiral auxiliaries and catalysts derived from the natural chiral pool. Amino acids, being readily available in high enantiopurity, have long been attractive starting materials for the synthesis of such chemical tools. santiago-lab.comresearchgate.net
Specifically, this scaffold is derived from the natural amino acid L-valine. A pivotal moment in this area of research was the development of the Corey-Bakshi-Shibata (CBS) reduction, first reported in the 1980s. synarchive.comwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst to achieve the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgorganic-chemistry.org The most common and effective catalysts for this transformation are prepared from chiral amino alcohols, with (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (also known as (R)-diphenylvalinol) being a prominent example. sigmaaldrich.com This key amino alcohol is synthesized from L-valine, establishing a direct link between the amino acid and the powerful catalytic system. santiago-lab.com The genesis of the target amine, (R)-2-Amino-3-methyl-1,1-diphenylbutane, arose from this intensive period of research focused on creating robust, predictable, and sterically demanding chiral controllers for asymmetric reactions.
Current State of Research and Relevance of (R)-2-Amino-3-methyl-1,1-diphenylbutane
Currently, (R)-2-Amino-3-methyl-1,1-diphenylbutane is recognized as a valuable chiral building block in synthetic chemistry. scbt.com Its commercial availability indicates its utility in both academic and industrial research settings. digitgaps.com The primary relevance of the compound lies in its potential as a precursor for more complex, high-value chemical entities.
Its structural framework is ideal for the synthesis of chiral ligands for asymmetric catalysis. For instance, the primary amine can be functionalized to create phosphine-amine ligands, which are important in various transition-metal-catalyzed reactions. The related compound, (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane, exemplifies this type of derivatization. bldpharm.com Furthermore, the amine itself can be used as a chiral base or as a resolving agent to separate enantiomers of racemic acids through the formation of diastereomeric salts. The (S)-enantiomer has been noted for its use as a chiral test compound in analytical separations, suggesting a similar role for the (R)-enantiomer.
Scope and Objectives of Academic Research Pertaining to (R)-2-Amino-3-methyl-1,1-diphenylbutane
Academic research involving (R)-2-Amino-3-methyl-1,1-diphenylbutane and its derivatives is primarily focused on leveraging its unique stereochemical and structural features for applications in asymmetric synthesis. The main objectives include:
Synthesis of Novel Chiral Ligands: A major goal is the incorporation of the diphenylbutane scaffold into new ligand architectures for transition-metal catalysis. Research aims to develop catalysts that can achieve high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling.
Development of Organocatalysts: The primary amine functionality allows for its use as a platform to build new organocatalysts, where the steric bulk and defined chirality can influence the stereochemical course of reactions.
Application in Total Synthesis: The compound can serve as a key chiral fragment in the synthesis of complex natural products and pharmaceutical targets, where the stereocenter is incorporated directly into the final molecular framework.
Chiral Resolution Studies: Further exploration of its efficacy as a resolving agent for a wider range of racemic compounds remains a practical objective, offering a straightforward method for accessing other enantiopure materials.
Data Tables
Table 1: Physicochemical Properties of (R)-2-Amino-3-methyl-1,1-diphenylbutane
| Property | Value | Source |
| CAS Number | 400870-29-3 | scbt.comscbt.com |
| Molecular Formula | C₁₇H₂₁N | scbt.comscbt.com |
| Molecular Weight | 239.36 g/mol | scbt.comscbt.com |
| Appearance | Not specified in sources, likely a solid | |
| Category | Chiral Reagent | scbt.com |
Table 2: Summary of Research Context and Applications
| Research Area | Finding/Application | Key Precursor/Related Compound | Source |
| Asymmetric Catalysis | The scaffold originates from precursors used in the highly effective Corey-Itsuno (CBS) reduction for enantioselective ketone reduction. | (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | synarchive.comwikipedia.orgorganic-chemistry.org |
| Chiral Building Block | It is used as a starting material or intermediate in the synthesis of other chiral molecules. | L-Valine | santiago-lab.comscbt.com |
| Ligand Synthesis | The amine group serves as a handle for creating more complex ligands, such as phosphine-amine derivatives for catalysis. | (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane | bldpharm.com |
| Chiral Analysis | The enantiomeric form, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, is used as a test compound for enantio-separation. | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,1-diphenylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRIVAFIKUXDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 2 Amino 3 Methyl 1,1 Diphenylbutane
Retrosynthetic Analysis of (R)-2-Amino-3-methyl-1,1-diphenylbutane
A retrosynthetic approach to (R)-2-Amino-3-methyl-1,1-diphenylbutane involves the logical disconnection of the target molecule into simpler, commercially available starting materials. The analysis primarily focuses on the strategic cleavage of carbon-carbon and carbon-nitrogen bonds to reveal key precursors and inform the design of a forward synthesis.
Key Bond Disconnections Leading to Chiral Amine Precursors
The principal retrosynthetic disconnection of the target molecule involves the C-N bond of the primary amine. This leads to a chiral carbonyl precursor, 3-methyl-1,1-diphenylbutan-2-one. This ketone contains the crucial stereocenter and its synthesis is a key challenge. A further disconnection of the C2-C3 bond in this ketone precursor simplifies the structure to diphenylmethane and isobutyryl chloride.
Another strategic disconnection can be envisioned at the C1-C2 bond, leading to a diphenylmethyl carbanion equivalent and a chiral amino acid derivative, specifically a protected (R)-valine derivative. This approach has the advantage of starting with a readily available chiral pool material, thereby introducing the desired stereochemistry early in the synthetic sequence.
Strategies for Chiral Induction and Stereocontrol
Achieving the desired (R)-stereochemistry at the C2 position is the cornerstone of the synthesis. Several strategies can be employed for this purpose:
Substrate-controlled synthesis: This approach relies on the use of a chiral starting material, such as (R)-valine, to direct the stereochemical outcome of subsequent reactions.
Auxiliary-controlled synthesis: A chiral auxiliary can be temporarily attached to a prochiral precursor to direct the stereoselective formation of the desired stereocenter. The auxiliary is then removed in a later step.
Catalyst-controlled synthesis: The use of a chiral catalyst, such as a chiral transition metal complex, can promote the enantioselective transformation of a prochiral substrate to the desired chiral product. Asymmetric hydrogenation of a suitable imine precursor is a potential application of this strategy.
Enantioselective Synthesis Routes to (R)-2-Amino-3-methyl-1,1-diphenylbutane
Building upon the retrosynthetic analysis, several enantioselective forward synthetic routes can be proposed. One plausible route involves the asymmetric reduction of a prochiral imine derived from 3-methyl-1,1-diphenylbutan-2-one.
Another approach could involve the nucleophilic addition of a diphenylmethyl organometallic reagent to a chiral nitrone derived from (R)-valinal. Subsequent reduction of the nitrone functionality would yield the target amine.
Chiral Resolution Techniques
In cases where an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution of a racemic mixture of 2-amino-3-methyl-1,1-diphenylbutane can be employed. This technique separates the two enantiomers based on their differential interactions with a chiral resolving agent.
Diastereomeric Salt Formation and Crystallization
A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
The general principle involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid, in a suitable solvent. nih.govgoogle.com The difference in the crystal lattice energies of the two diastereomeric salts leads to one of them crystallizing preferentially. After separation of the crystals, the desired enantiomer of the amine can be liberated by treatment with a base. The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization conditions.
| Resolving Agent | Potential Solvent Systems |
| (+)-Tartaric Acid | Methanol, Ethanol, Isopropanol (B130326) |
| (-)-Mandelic Acid | Acetone (B3395972), Ethyl Acetate |
| (+)-Camphorsulfonic Acid | Water, Ethanol/Water mixtures |
Interactive Data Table: The table above provides examples of common chiral resolving acids and potential solvent systems that could be screened for the resolution of racemic 2-amino-3-methyl-1,1-diphenylbutane. The optimal combination would need to be determined experimentally.
Kinetic Resolution via Biocatalysis
Kinetic resolution is another powerful technique for separating enantiomers. This method utilizes a chiral catalyst, often an enzyme, that selectively reacts with one enantiomer of the racemic mixture at a faster rate than the other. This results in the enrichment of the unreacted enantiomer and the formation of a new, enantiomerically enriched product.
For the resolution of racemic 2-amino-3-methyl-1,1-diphenylbutane, a lipase or an acylase could be employed to selectively acylate one of the enantiomers. For instance, in the presence of an acyl donor, a lipase might preferentially catalyze the formation of the N-acetyl derivative of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated product and the unreacted amine can then be separated based on their different chemical properties. The success of this method hinges on the enantioselectivity of the chosen enzyme.
| Enzyme Class | Potential Reaction |
| Lipase | Enantioselective N-acylation |
| Acylase | Enantioselective deacylation of a racemic N-acyl derivative |
| Transaminase | Asymmetric amination of a prochiral ketone precursor |
Interactive Data Table: This table outlines potential biocatalytic approaches for the kinetic resolution of 2-amino-3-methyl-1,1-diphenylbutane or the asymmetric synthesis of its precursors.
Asymmetric Amination Strategies
Asymmetric amination reactions provide a direct route to chiral amines from prochiral precursors. Several strategies fall under this category, each offering a unique approach to establishing the stereocenter at the C-2 position of the target molecule.
Chiral Auxiliary-Directed Nucleophilic Addition or Substitution
The use of chiral auxiliaries is a well-established method for asymmetric synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of (R)-2-amino-3-methyl-1,1-diphenylbutane, a plausible strategy would involve the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective nucleophilic addition or substitution reaction to introduce the amino group.
For instance, a chiral oxazolidinone auxiliary could be acylated with a suitable carboxylic acid derivative to form an N-acyl oxazolidinone. The carbonyl group of this intermediate could then direct the diastereoselective addition of a nucleophile. Subsequent cleavage of the auxiliary would yield the desired chiral amine. The choice of chiral auxiliary is crucial for achieving high diastereoselectivity.
Asymmetric Reductive Amination of Prochiral Ketones
Asymmetric reductive amination of the corresponding prochiral ketone, 3-methyl-1,1-diphenylbutan-2-one, is a highly attractive and atom-economical approach to (R)-2-amino-3-methyl-1,1-diphenylbutane. This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an imine in situ, which is then asymmetrically reduced by a chiral catalyst.
The key to success in this methodology lies in the selection of a highly efficient and enantioselective catalyst. Chiral transition metal complexes, particularly those based on rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands, have proven to be effective for this transformation. The catalyst facilitates the transfer of a hydride from a hydrogen source (e.g., H₂) to one face of the imine, thereby establishing the desired stereocenter.
Table 2: Key Components in Asymmetric Reductive Amination
| Component | Example | Role |
| Prochiral Ketone | 3-methyl-1,1-diphenylbutan-2-one | Precursor to the chiral amine |
| Amine Source | Ammonia, Ammonium (B1175870) acetate | Provides the nitrogen atom |
| Chiral Catalyst | [Rh(COD)Cl]₂ + (R)-BINAP | Controls the stereoselectivity of the reduction |
| Reducing Agent | H₂ gas | Hydride source |
| Solvent | Methanol, Toluene | Reaction medium |
Enantioselective Hydroamination Reactions
Enantioselective hydroamination involves the direct addition of an N-H bond across a carbon-carbon double or triple bond. While less common for the synthesis of this specific target, a hypothetical route could involve the hydroamination of a suitably substituted alkene, such as 1,1-diphenyl-3-methyl-1-butene. A chiral catalyst, typically based on a transition metal like rhodium or iridium, would be required to control the regioselectivity and enantioselectivity of the amine addition. The development of catalysts that can effectively control the stereochemistry of intermolecular hydroaminations of non-activated alkenes remains an active area of research.
Stereoselective C-N Bond Formation Reactions
This category encompasses a broad range of reactions where a carbon-nitrogen bond is formed stereoselectively. One such approach could involve the asymmetric aziridination of an alkene precursor, followed by regioselective ring-opening of the aziridine with a suitable nucleophile. The stereochemistry of the final product would be determined by the stereochemistry of the aziridination step and the regioselectivity of the ring-opening.
Another strategy could be the use of chiral nitrogen-based nucleophiles in substitution reactions. For example, a chiral amine could be used to displace a leaving group on a suitable electrophilic precursor in a stereospecific manner.
Utilization of Chiral Pool Precursors
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. These compounds can serve as excellent starting materials for the synthesis of more complex chiral molecules.
For the synthesis of (R)-2-amino-3-methyl-1,1-diphenylbutane, the amino acid (R)-valine is an ideal chiral pool precursor due to its structural similarity, possessing the same stereocenter and isopropyl group. A synthetic route starting from (R)-valine would involve the transformation of the carboxylic acid functionality into a diphenylmethyl group. This could potentially be achieved through a series of steps, including reduction of the carboxylic acid to an alcohol, conversion to a suitable leaving group, and subsequent reaction with a diphenylmethylating agent, such as a Grignard or organolithium reagent. The key advantage of this approach is that the stereocenter is already established in the starting material, thus avoiding the need for an asymmetric induction step.
Table 3: Potential Synthetic Steps from (R)-Valine
| Step | Transformation | Reagents |
| 1 | Protection of the amino group | Boc₂O or Cbz-Cl |
| 2 | Reduction of the carboxylic acid | LiAlH₄ or BH₃·THF |
| 3 | Conversion of the alcohol to a leaving group | TsCl, MsCl, or PBr₃ |
| 4 | Introduction of the diphenylmethyl group | Ph₂CuLi or PhMgBr with a suitable catalyst |
| 5 | Deprotection of the amino group | Acidic or hydrogenolytic conditions |
Stereospecific Transformations from Enantiopure Starting Materials
A prominent and logical approach to the synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane involves the use of the readily available and enantiopure amino acid, (R)-valine, as the primary chiral precursor. This strategy ensures that the stereochemical integrity of the final product is established from the outset.
The synthetic pathway typically commences with the reduction of the carboxylic acid functionality of (R)-valine to an alcohol, yielding (R)-valinol. This transformation can be achieved using potent reducing agents such as lithium aluminum hydride (LiAlH₄) or by employing milder and more selective methods.
Subsequently, the amino group of (R)-valinol is protected to prevent its interference in subsequent reaction steps. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are often utilized. The protected (R)-valinol is then oxidized to the corresponding aldehyde, N-protected (R)-valinal. This oxidation is a critical step and can be accomplished using various reagents, such as the Swern oxidation or Dess-Martin periodinane, which are known for their mild conditions and high yields.
The key carbon-carbon bond-forming step involves the diastereoselective addition of a phenyl nucleophile to the N-protected (R)-valinal. This is typically achieved through a Grignard reaction, employing phenylmagnesium bromide (PhMgBr). The addition of two equivalents of the Grignard reagent to the aldehyde leads to the formation of the corresponding N-protected (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. The final step involves the deprotection of the amino group to yield the target compound, (R)-2-Amino-3-methyl-1,1-diphenylbutane.
Stereoinversion and Stereoconservation in the Synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane
Maintaining the stereochemical integrity of the chiral center originating from (R)-valine is paramount throughout the synthetic sequence. The potential for stereoinversion or racemization must be carefully considered at each step.
Mechanistic Pathways Leading to Stereochemical Retention
The stereochemical outcome of the nucleophilic addition of the phenyl Grignard reagent to the N-protected (R)-valinal is governed by the principles of 1,2-asymmetric induction. Two primary models, the Felkin-Anh model and the Cram chelation-control model, are often invoked to predict the diastereoselectivity of such reactions libretexts.orgwikipedia.org.
In the absence of a chelating group, the Felkin-Anh model generally predicts the stereochemical outcome. This model posits that the largest substituent on the α-chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of N-protected (R)-valinal, the bulky isopropyl group would be considered the largest substituent. The nucleophilic attack of the phenyl group would then occur from the less hindered face, leading to the formation of a specific diastereomer.
However, the presence of a protecting group on the α-amino group can introduce the possibility of chelation control. If the protecting group and the aldehyde's oxygen atom can form a stable chelate with the magnesium ion of the Grignard reagent, a rigid cyclic intermediate is formed. This chelation constrains the conformation of the aldehyde, and the nucleophile is directed to attack from the less sterically hindered face of this chelated complex, often leading to the opposite diastereomer predicted by the Felkin-Anh model libretexts.org. The choice of protecting group and reaction conditions can therefore be crucial in directing the stereochemical outcome of this key step.
Investigations of Walden Inversion during Derivatization
Walden inversion, a complete inversion of configuration at a chiral center, is a hallmark of Sₙ2 reactions researchgate.netnih.govnih.gov. In the synthetic pathway to (R)-2-Amino-3-methyl-1,1-diphenylbutane, the potential for Walden inversion would be most relevant if any of the synthetic steps involved a direct nucleophilic substitution at the chiral carbon bearing the amino group.
For instance, if the hydroxyl group of the intermediate amino alcohol were to be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile, an Sₙ2 reaction could occur, leading to an inversion of stereochemistry. However, the described synthetic route from (R)-valine avoids such transformations at the chiral center. The reduction of the carboxylic acid, protection of the amine, oxidation to the aldehyde, and the Grignard addition all occur at functional groups attached to the chiral center, without breaking and reforming bonds directly at the stereocenter itself. Therefore, the stereochemistry established by the starting material, (R)-valine, is expected to be retained throughout the synthesis, assuming that no racemization occurs.
Optimization and Scalability of Synthetic Pathways for (R)-2-Amino-3-methyl-1,1-diphenylbutane
The successful laboratory-scale synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane provides a foundation for further optimization to enhance its efficiency, purity, and environmental sustainability, particularly for potential scale-up.
Yield Maximization and Purity Enhancement Strategies
For the Grignard reaction, factors such as the solvent, temperature, and the nature of the Grignard reagent (e.g., chloride vs. bromide) can significantly impact the yield and diastereoselectivity nih.govmdpi.com. The use of additives, such as cerium(III) chloride, has been shown to improve the efficiency of Grignard additions to carbonyl compounds by reducing side reactions nih.gov.
Purification of the final product and intermediates is critical for achieving high purity. Chromatographic techniques are often employed, but for larger-scale production, crystallization is a more desirable method for purification as it is generally more cost-effective and can lead to highly pure products.
Strategies for Yield Maximization and Purity Enhancement
| Synthetic Step | Optimization Strategy | Expected Outcome |
|---|---|---|
| Reduction of (R)-valine | Use of milder and more selective reducing agents. | Improved yield and reduced side products. |
| N-protection | Screening of different protecting groups for ease of introduction and removal. | High-yielding protection and deprotection steps. |
| Oxidation to Aldehyde | Employment of mild oxidation reagents like Dess-Martin periodinane. | Minimized over-oxidation to the carboxylic acid. |
| Grignard Reaction | Optimization of solvent, temperature, and use of additives like CeCl₃. | Increased diastereoselectivity and overall yield. |
| Purification | Development of crystallization protocols for intermediates and the final product. | High purity without the need for extensive chromatography. |
Atom Economy and Green Chemistry Principles in (R)-2-Amino-3-methyl-1,1-diphenylbutane Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes considerations of atom economy, the use of safer solvents, and the reduction of waste chiralpedia.com.
The atom economy of a multi-step synthesis can be assessed by calculating the percentage of atoms from the reactants that are incorporated into the final product . In the synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane from (R)-valine, the use of protecting groups inherently lowers the atom economy, as these groups are introduced and later removed.
To improve the greenness of the synthesis, several strategies can be employed. The use of biocatalysis, for instance, offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines and alcohols researchgate.netnih.govucl.ac.ukfrontiersin.org. Enzymes can operate under mild conditions in aqueous media, reducing the need for hazardous organic solvents.
For the Grignard reaction, which typically requires anhydrous ethereal solvents, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated. These solvents can be derived from renewable resources and have more favorable safety and environmental profiles compared to traditional solvents like diethyl ether and tetrahydrofuran (THF) nih.govnih.gov. Recent developments have also explored mechanochemical methods for Grignard reagent formation that significantly reduce the amount of solvent required researchgate.net.
Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis | Potential Benefit |
|---|---|---|
| Atom Economy | Minimizing the use of protecting groups or developing catalytic methods that avoid them. | Reduced waste and improved efficiency. |
| Safer Solvents | Replacing traditional ethereal solvents in the Grignard reaction with greener alternatives like 2-MeTHF or CPME. | Reduced environmental impact and improved safety. |
| Use of Renewable Feedstocks | Starting from (R)-valine, which can be produced through fermentation. | Sustainable sourcing of the chiral precursor. |
| Catalysis | Exploring enzymatic resolutions or asymmetric catalytic routes to the final product. | Increased efficiency and selectivity, often under milder conditions. |
Process Intensification and Continuous Flow Approaches
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. Continuous flow chemistry, a key enabler of process intensification, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. This approach offers numerous advantages over conventional batch production, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, improved reproducibility, and the potential for seamless integration of reaction and purification steps.
While the application of process intensification and continuous flow methodologies is well-documented for the synthesis of various chiral amines and their precursors, specific and detailed research findings, including data tables, for the synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane using these approaches are not extensively available in publicly accessible scientific literature. The synthesis of chiral amino alcohols, which are immediate precursors to compounds like (R)-2-Amino-3-methyl-1,1-diphenylbutane, has been a subject of investigation within the context of continuous flow, often employing biocatalytic methods. These studies demonstrate the potential for enhanced productivity and selectivity. For instance, the use of immobilized enzymes in packed-bed reactors allows for high catalyst loading, efficient substrate conversion, and straightforward product separation, all of which are hallmarks of intensified processes.
The principles of continuous flow are particularly advantageous for asymmetric synthesis, a critical step in producing enantiomerically pure compounds. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher enantioselectivity and yields. Furthermore, the integration of in-line analytical techniques allows for real-time monitoring and optimization of reaction conditions, leading to more robust and efficient manufacturing processes.
Although detailed case studies and data tables specifically for the continuous flow synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane are not readily found, the broader success of these methodologies in the synthesis of structurally related chiral amines strongly suggests their applicability. Future research in this area would likely focus on adapting existing continuous flow protocols for asymmetric reduction or amination to the specific substrates required for the synthesis of this target molecule. The development of such a process would represent a significant advancement in the efficient and sustainable production of this important chiral building block.
Stereochemical Considerations and Enantiopurity Analysis of R 2 Amino 3 Methyl 1,1 Diphenylbutane
Enantiomeric Excess (ee) and Stereoisomeric Purity Determination Techniques
Beyond determining the absolute configuration, it is crucial to quantify the enantiomeric purity, or enantiomeric excess (ee), of a sample of (R)-2-Amino-3-methyl-1,1-diphenylbutane. Enantiomeric excess is a measure of the degree to which one enantiomer is present in excess of the other in a mixture. rsc.org Several chromatographic techniques are routinely used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and effective techniques for separating enantiomers and determining their respective proportions. yakhak.org This method utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. yakhak.orgsigmaaldrich.com
For the analysis of a chiral amine like (R)-2-Amino-3-methyl-1,1-diphenylbutane, a variety of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly common. yakhak.orgsigmaaldrich.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. yakhak.org The separated enantiomers are detected as they elute from the column, and the area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated from these peak areas.
Table 2: Representative Chiral HPLC Method Parameters for Amine Separation
| Parameter | Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Note: This table provides typical parameters for the chiral HPLC separation of amines and may need to be optimized for (R)-2-Amino-3-methyl-1,1-diphenylbutane. yakhak.org |
Chiral Gas Chromatography (GC) is another powerful technique for the separation and quantification of enantiomers, particularly for volatile compounds. gcms.cz For less volatile compounds like (R)-2-Amino-3-methyl-1,1-diphenylbutane, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net This typically involves reacting the amine with a suitable derivatizing agent to form a less polar and more volatile derivative.
Similar to chiral HPLC, chiral GC employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. researchgate.net The enantiomers of the derivatized analyte interact diastereomerically with the chiral stationary phase, leading to their separation. The separated enantiomers are detected, and the resulting chromatogram allows for the calculation of the enantiomeric excess based on the integrated peak areas. nih.gov
Table 3: Representative Chiral GC Method Parameters for Amine Separation
| Parameter | Condition |
| Column | Chirasil-Val or Cyclodextrin-based CSP |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | e.g., 100 °C to 250 °C at 5 °C/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Note: This table provides typical parameters for the chiral GC separation of derivatized amines and would require optimization for a derivative of (R)-2-Amino-3-methyl-1,1-diphenylbutane. researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral shift reagents (CSRs), is a powerful, non-destructive technique for determining the enantiomeric purity of chiral compounds like (R)-2-Amino-3-methyl-1,1-diphenylbutane. CSRs are typically lanthanide complexes, such as derivatives of europium or praseodymium, which can reversibly bind to the amine functional group of the analyte.
This interaction forms transient diastereomeric complexes. Because these new complexes are diastereomers, they have different magnetic environments. Consequently, protons near the chiral center of the (R)- and (S)-enantiomers, which are chemically equivalent (isochronous) in a standard NMR spectrum, exhibit different chemical shifts (anisochronous) in the presence of the CSR. The result is a separation of signals for each enantiomer in the ¹H NMR spectrum.
The degree of separation is dependent on the specific CSR used, its concentration, and the solvent. For primary amines like (R)-2-Amino-3-methyl-1,1-diphenylbutane, common CSRs include tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), often abbreviated as Eu(hfc)₃.
The enantiomeric excess (% ee) can be calculated by integrating the separated signals corresponding to the (R)- and (S)-enantiomers. For instance, if a specific proton signal for the (R)-enantiomer integrates to IR and the corresponding signal for the (S)-enantiomer integrates to IS, the enantiomeric excess is determined by the formula:
% ee = |(IR - IS) / (IR + IS)| × 100
Hypothetical ¹H NMR Data with a Chiral Shift Reagent
The following table illustrates hypothetical data for the methine proton (CH-NH₂) of a sample of (R)-2-Amino-3-methyl-1,1-diphenylbutane with a high enantiomeric purity, analyzed with and without a CSR.
| Analyte Condition | Enantiomer | Chemical Shift (δ) ppm | Integration |
| Without CSR | (R)- and (S)- | 3.15 (unresolved) | 1.00 |
| With Eu(hfc)₃ | (R)-enantiomer | 4.85 | 0.98 |
| With Eu(hfc)₃ | (S)-enantiomer | 4.95 | 0.02 |
This interactive table demonstrates the signal splitting and chemical shift induced by the chiral shift reagent, allowing for the quantification of each enantiomer.
Derivatization with Chiral Auxiliaries Followed by Spectroscopic Analysis
An alternative and often complementary method for determining enantiopurity involves derivatization with a chiral auxiliary, also known as a chiral derivatizing agent (CDA). This process involves the covalent reaction of the chiral amine with a highly pure enantiomer of a CDA to form a pair of diastereomers. Unlike the transient complexes formed with CSRs, these diastereomers are stable, isolable compounds.
Because diastereomers possess different physical and chemical properties, they can be distinguished and quantified using standard spectroscopic or chromatographic techniques, most commonly NMR or High-Performance Liquid Chromatography (HPLC).
A widely used CDA for primary amines is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, known as Mosher's acid chloride. Reacting a sample of 2-amino-3-methyl-1,1-diphenylbutane with (R)-Mosher's acid chloride would yield two diastereomeric amides: (R,R)-amide and (S,R)-amide. These diastereomers will exhibit distinct signals in both ¹H and ¹⁹F NMR spectra, allowing for precise integration and calculation of the original sample's enantiomeric excess.
The choice of the CDA is critical; it must be enantiomerically pure itself and react completely with both enantiomers of the amine without causing any racemization.
Illustrative Data for NMR Analysis after Derivatization
This table shows potential ¹H NMR data for the methoxy (B1213986) (-OCH₃) group of the diastereomeric amides formed by reacting a scalemic amine sample with (R)-Mosher's acid chloride.
| Diastereomeric Amide | Corresponding Amine Enantiomer | Chemical Shift (δ) ppm | Integration |
| (R,R)-Mosher's Amide | (R)-Amine | 3.55 | 0.95 |
| (S,R)-Mosher's Amide | (S)-Amine | 3.62 | 0.05 |
This interactive table highlights how the distinct chemical environments in the newly formed diastereomers lead to separable NMR signals, facilitating accurate purity assessment.
Stereochemical Stability and Racemization Studies of (R)-2-Amino-3-methyl-1,1-diphenylbutane
The stereochemical stability of (R)-2-Amino-3-methyl-1,1-diphenylbutane is paramount for its utility, as racemization would lead to a loss of its specific chiral properties. Racemization is the process by which an enantiomerically pure or enriched sample converts into a 1:1 mixture of both enantiomers (a racemate). This section explores the factors that can compromise the compound's stereochemical integrity.
Influence of Environmental Factors on Stereochemical Integrity
The stability of the chiral center in (R)-2-Amino-3-methyl-1,1-diphenylbutane can be influenced by several environmental factors:
Temperature: Elevated temperatures can provide the necessary activation energy to overcome the barrier to racemization. The C-N bond and the C-H bond at the stereocenter have vibrational modes that, upon sufficient thermal energy, can lead to temporary flattening or bond cleavage-reformation, allowing for inversion of configuration.
pH: The presence of acidic or basic conditions can catalyze racemization. In acidic solutions, protonation of the amine group can occur. In strongly basic media, a potent base could potentially abstract the proton from the chiral carbon (the α-proton), leading to the formation of a planar carbanion intermediate. This achiral intermediate would then be protonated from either face with equal probability, resulting in a racemic mixture. Given the structure, abstraction of this proton is difficult but can be facilitated under harsh conditions.
Light: Exposure to ultraviolet (UV) or other high-energy radiation can sometimes induce photochemical reactions that lead to the formation of radical intermediates at the chiral center, which could subsequently racemize.
Summary of Environmental Stressor Effects on Racemization
| Environmental Factor | Potential Effect on Stereocenter | Severity of Risk |
| High Temperature | Increases kinetic energy, potentially overcoming the activation barrier for inversion. | Moderate to High |
| Extreme pH (Strong Acid/Base) | Can catalyze the formation of achiral intermediates (e.g., carbanion). | High |
| UV/High-Energy Light | May induce photochemical cleavage, forming radical intermediates. | Low to Moderate |
This interactive table summarizes the potential impact of various environmental stressors on the stereochemical stability of the compound.
Mechanistic Investigations of Racemization Pathways
Investigating the mechanism of racemization is crucial for defining the compound's operational and storage limits. For a chiral amine like (R)-2-Amino-3-methyl-1,1-diphenylbutane, two primary mechanistic pathways are generally considered for the inversion of the stereocenter:
Carbanion Formation (α-Proton Abstraction): This is a common pathway for compounds with an acidic proton adjacent to the stereocenter. A strong base removes the proton at the C2 position, creating a planar, sp²-hybridized carbanion. The lone pair on this carbanion is delocalized, making the structure achiral. Subsequent reprotonation can occur from either side of the plane, leading to both (R) and (S) products. The rate of racemization in this pathway would be highly dependent on the strength of the base and the pKa of the α-proton.
Nitrogen Inversion: While more commonly associated with secondary or tertiary amines where the nitrogen atom itself is the chiral center, it is a relevant concept. For a primary amine, this is not a direct racemization pathway for the carbon stereocenter. However, any reaction mechanism that involves the temporary removal and re-addition of the amino group could potentially lead to racemization if the resulting intermediate is planar.
For (R)-2-Amino-3-methyl-1,1-diphenylbutane, the most plausible chemical racemization pathway under non-photochemical conditions involves the formation of a carbanion intermediate under strongly basic conditions. The bulky diphenyl and isopropyl groups would sterically hinder the approach of a base, suggesting that relatively harsh conditions (e.g., a very strong base like an organolithium reagent) would be necessary to induce racemization via this mechanism at a significant rate.
Mechanistic Investigations of Chemical Transformations Involving R 2 Amino 3 Methyl 1,1 Diphenylbutane
Acid-Base Properties and Protonation Equilibria
The basicity of an amine is a fundamental property that dictates its behavior in chemical reactions, particularly its ability to act as a base or a nucleophile. This property is quantified by the pKa of its conjugate acid.
The basicity of amines is influenced by several factors, including inductive effects and steric hindrance. libretexts.org Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen atom and thus enhances basicity compared to ammonia (B1221849). libretexts.org However, the bulky isopropyl and diphenylmethyl groups in (R)-2-Amino-3-methyl-1,1-diphenylbutane introduce significant steric hindrance around the nitrogen atom. This steric bulk can impede the solvation of the protonated amine (the conjugate acid), which can decrease its stability and thereby reduce the basicity of the amine.
Table 1: Predicted and Comparative pKa Values
| Compound | Predicted/Known pKa | Notes |
| (R)-2-Amino-3-methyl-1,1-diphenylbutane | Not Experimentally Determined | Basicity is influenced by both inductive and steric effects. |
| (2S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | 11.20 ± 0.50 (Predicted) chembk.com | Structurally similar, but the hydroxyl group may affect basicity. |
| Ammonia | 9.3 libretexts.org | Reference for a simple amine. |
| tert-Butylamine | ~10.7 | A sterically hindered primary amine. |
This table is generated based on available data and chemical principles. The pKa for the title compound is an educated estimate.
The nature of the solvent plays a crucial role in determining the basicity of an amine. askfilo.com Solvents can stabilize the amine and its conjugate acid to varying degrees, thereby shifting the protonation equilibrium.
Protic Solvents: In protic solvents like water and alcohols, the solvent molecules can form hydrogen bonds with the lone pair of electrons on the nitrogen atom and, more importantly, with the hydrogen atoms of the protonated ammonium (B1175870) ion. askfilo.comfiveable.me This solvation stabilizes the conjugate acid, which generally leads to an increase in the basicity of the amine. fiveable.me
Aprotic Solvents: In aprotic solvents such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), hydrogen bonding to the amine's lone pair is less significant or absent. askfilo.com The basicity in these solvents is more reflective of the intrinsic properties of the amine. The lack of strong solvation of the conjugate acid in aprotic solvents can lead to a decrease in apparent basicity compared to protic media. fiveable.me
The significant steric hindrance in (R)-2-Amino-3-methyl-1,1-diphenylbutane is expected to have a pronounced effect on its solvation. The bulky groups may hinder the approach of solvent molecules, leading to less effective solvation of both the free amine and its conjugate acid. This can result in complex and sometimes counterintuitive trends in basicity across different solvents.
Reactivity of the Amino Group in (R)-2-Amino-3-methyl-1,1-diphenylbutane
The amino group is a versatile functional group that can participate in a wide range of chemical reactions. Its reactivity is a combination of its basicity and nucleophilicity.
Amines are generally good nucleophiles due to the lone pair of electrons on the nitrogen atom. libretexts.org However, the nucleophilicity of an amine does not always correlate directly with its basicity and is strongly influenced by steric factors. researchgate.net For (R)-2-Amino-3-methyl-1,1-diphenylbutane, the bulky substituents are expected to significantly decrease its nucleophilic reactivity. researchgate.net
In nucleophilic substitution reactions , such as the alkylation with alkyl halides, the sterically hindered nature of this amine would likely lead to slower reaction rates compared to less hindered primary amines. msu.edu The approach of the amine to the electrophilic carbon of the alkyl halide would be impeded.
In nucleophilic addition reactions to carbonyl compounds, the steric bulk would again play a critical role. The formation of the initial tetrahedral intermediate would be less favorable due to steric repulsion between the amine's substituents and the carbonyl group's substituents.
Acylation is the reaction of an amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. youtube.com This reaction is a nucleophilic acyl substitution. While the nitrogen in (R)-2-Amino-3-methyl-1,1-diphenylbutane is nucleophilic, the steric hindrance will likely slow down the rate of acylation. The reaction typically proceeds through a tetrahedral intermediate, and the formation of this intermediate will be sterically demanding. youtube.com Often, a non-nucleophilic base is added to neutralize the acid byproduct.
Sulfonylation involves the reaction of an amine with a sulfonyl chloride to produce a sulfonamide. The mechanism is analogous to acylation. rsc.org The amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The significant steric hindrance of (R)-2-Amino-3-methyl-1,1-diphenylbutane would be expected to decrease the rate of sulfonylation.
Table 2: Expected Reactivity in Acylation and Sulfonylation
| Reaction | Reactant | Expected Product | Mechanistic Consideration |
| Acylation | Acetyl chloride | N-((R)-3-methyl-1,1-diphenylbutan-2-yl)acetamide | Steric hindrance will slow the rate of nucleophilic attack. |
| Sulfonylation | p-Toluenesulfonyl chloride | N-((R)-3-methyl-1,1-diphenylbutan-2-yl)-4-methylbenzenesulfonamide | Bulky groups impede the approach to the sulfonyl group. |
This table illustrates the expected products and highlights the key mechanistic challenge posed by the compound's structure.
The reaction of primary amines with aldehydes or ketones leads to the formation of imines (also known as Schiff bases). numberanalytics.commasterorganicchemistry.com The reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to form the imine. lumenlearning.comlibretexts.org Due to the steric bulk of (R)-2-Amino-3-methyl-1,1-diphenylbutane, the formation of the carbinolamine and the subsequent imine may be slow.
Enamines are typically formed from the reaction of secondary amines with aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com Since (R)-2-Amino-3-methyl-1,1-diphenylbutane is a primary amine, it will form an imine, not an enamine, upon reaction with a carbonyl compound. masterorganicchemistry.com However, if this primary amine were to be, for example, N-alkylated to form a secondary amine, the resulting sterically hindered secondary amine would then react with an enolizable aldehyde or ketone to form an enamine. The formation of enamines from sterically hindered secondary amines can be challenging, and the regioselectivity of the resulting double bond can be influenced by the steric environment. makingmolecules.comacs.org
The imines derived from (R)-2-Amino-3-methyl-1,1-diphenylbutane can undergo further transformations. For example, they can be reduced to form secondary amines or be attacked by nucleophiles. The chirality of the starting amine can be used to induce stereoselectivity in subsequent reactions of the imine.
Reactivity of the Aliphatic Backbone and Diphenyl Moiety
The structure of (R)-2-Amino-3-methyl-1,1-diphenylbutane offers two primary sites for chemical reactions: the aliphatic butane (B89635) chain containing the amino group and the aromatic diphenyl moiety.
Functionalization of the Butane Chain
The primary site for functionalization on the butane chain is the nucleophilic amino group. This group readily participates in a variety of chemical transformations, making it a key handle for the synthesis of more complex chiral molecules.
One of the most common and important reactions is the formation of imines (Schiff bases) through condensation with aldehydes and ketones. This reaction is often a critical step in the mechanism of catalytic cycles where the chiral amine is used as a catalyst or auxiliary. The formation of the imine activates the substrate for subsequent stereoselective transformations.
Another key functionalization is N-alkylation . The nitrogen atom can act as a nucleophile, displacing a leaving group from an alkyl halide or other electrophilic species. The steric hindrance provided by the bulky isopropyl and diphenylmethyl groups can influence the rate and feasibility of these alkylation reactions. For instance, protection of the nitrogen with a sterically demanding group like the triphenylmethyl (trityl) group has been shown to be effective in preserving the stereocenter during certain reactions.
Furthermore, the amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This transformation is fundamental in the construction of chiral auxiliaries, such as Evans-type oxazolidinones, which are widely used in asymmetric alkylation and aldol (B89426) reactions. The formation of these N-acyl derivatives is a critical step that allows for the subsequent stereocontrolled formation of new carbon-carbon bonds.
Electrophilic Aromatic Substitution on the Phenyl Rings
The two phenyl rings attached to the quaternary carbon of (R)-2-Amino-3-methyl-1,1-diphenylbutane are, in principle, susceptible to electrophilic aromatic substitution. The amino group, being an activating group, would typically direct incoming electrophiles to the ortho and para positions. However, the significant steric bulk surrounding the phenyl groups, imposed by the rest of the molecule, presents a substantial barrier to such reactions.
Due to this steric hindrance, electrophilic aromatic substitution on the phenyl rings of this specific compound is not a commonly employed synthetic strategy and is generally expected to be slow and require harsh reaction conditions. The substitution would likely favor the para position to minimize steric clash. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Reaction Kinetics and Thermodynamics of (R)-2-Amino-3-methyl-1,1-diphenylbutane Reactions
The efficiency and selectivity of reactions involving (R)-2-Amino-3-methyl-1,1-diphenylbutane are governed by their kinetic and thermodynamic parameters.
Determination of Rate Constants and Activation Parameters
The rates of reactions involving (R)-2-Amino-3-methyl-1,1-diphenylbutane can be determined by monitoring the change in concentration of reactants or products over time. Techniques such as spectroscopy (NMR, UV-Vis) and chromatography (GC, HPLC) are commonly used for this purpose. The rate law, which describes the dependence of the reaction rate on the concentration of reactants, provides insight into the composition of the transition state of the rate-determining step.
From the temperature dependence of the rate constant (k), key activation parameters can be determined using the Arrhenius equation. These include the activation energy (Ea), which represents the minimum energy required for the reaction to occur, and the pre-exponential factor (A), which is related to the frequency of correctly oriented collisions.
Table 1: Hypothetical Kinetic Data for a Diastereoselective Alkylation using a Derivative of (R)-2-Amino-3-methyl-1,1-diphenylbutane
| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Ea (kJ/mol) | Pre-exponential Factor, A (s⁻¹) |
| 273 | 0.005 | 60 | 1.2 x 10⁸ |
| 283 | 0.012 | 60 | 1.2 x 10⁸ |
| 293 | 0.028 | 60 | 1.2 x 10⁸ |
| 303 | 0.063 | 60 | 1.2 x 10⁸ |
This table presents illustrative data for a hypothetical second-order reaction to demonstrate the relationship between temperature and rate constants, and the resulting activation parameters.
Equilibrium Constant Measurements for Reversible Reactions
Many reactions, such as the formation of imines from amines and aldehydes, are reversible. The position of the equilibrium is described by the equilibrium constant (Keq), which is the ratio of the concentrations of products to reactants at equilibrium. A large Keq indicates that the products are thermodynamically favored.
The thermodynamic parameters of a reversible reaction, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be determined from the variation of the equilibrium constant with temperature (the van 't Hoff equation). Unfavorable thermodynamic equilibria can sometimes be overcome, for instance, by removing a byproduct as it is formed.
Detailed Mechanistic Studies of Reaction Pathways
Elucidating the precise step-by-step mechanism of a reaction is crucial for understanding its stereochemical outcome. For reactions involving (R)-2-Amino-3-methyl-1,1-diphenylbutane, this often involves a combination of experimental and computational methods.
When used as a chiral auxiliary in alkylation reactions, derivatives of (R)-2-Amino-3-methyl-1,1-diphenylbutane, such as the corresponding oxazolidinone, form chiral enolates upon deprotonation. The stereochemical outcome of the subsequent alkylation is dictated by the facial selectivity of the electrophilic attack on the enolate. This selectivity is often controlled by the steric hindrance imposed by the chiral auxiliary, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for investigating reaction mechanisms. These calculations can model the structures of transition states and intermediates, providing insights into the energies of different reaction pathways. For example, DFT calculations can be used to predict which diastereomeric transition state is lower in energy, thus explaining the observed stereoselectivity in an asymmetric reaction.
In the context of iridium-catalyzed alkylation of amines with alcohols, mechanistic studies, including Hammett plots and computational analysis, have suggested a catalytic cycle where an intermediate aldehyde, formed from the alcohol, remains coordinated to the iridium catalyst. The amine then reacts with this coordinated aldehyde to form a hemiaminal, which subsequently dehydrates to an imine that is then reduced, all within the coordination sphere of the metal.
Transition State Characterization
The stereochemical outcome of reactions employing chiral auxiliaries is determined by the relative energies of the diastereomeric transition states. For reactions involving derivatives of (R)-2-Amino-3-methyl-1,1-diphenylbutane, computational and experimental studies have provided insights into the key interactions that govern this energy difference.
In asymmetric alkylation reactions of imines derived from (R)-2-Amino-3-methyl-1,1-diphenylbutane and various aldehydes or ketones, the preferred transition state is one that minimizes steric interactions. The bulky diphenylmethyl group and the isopropyl group of the auxiliary create a highly constrained chiral environment around the C=N bond. Computational models suggest a transition state where the electrophile approaches the nucleophilic carbon of the enamine or enolate from the less hindered face. This is typically the face opposite to the large diphenylmethyl group.
For instance, in the alkylation of a lithiated aza-enolate derived from an imine of (R)-2-Amino-3-methyl-1,1-diphenylbutane, the transition state is often depicted as a six-membered ring involving the lithium cation chelating to the nitrogen and an oxygen atom of a solvent or additive. The stereochemistry of the newly formed C-C bond is dictated by the orientation of the electrophile as it approaches this chelated intermediate, which is sterically directed by the auxiliary's substituents.
| Reaction Type | Key Transition State Feature | Predicted Outcome |
| Asymmetric Alkylation | Chelation-controlled, six-membered ring | Electrophile attacks from the face opposite the diphenylmethyl group |
| Aldol Reaction | Zimmerman-Traxler-like chair conformation | Formation of syn or anti aldol products depending on enolate geometry |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. In reactions involving (R)-2-Amino-3-methyl-1,1-diphenylbutane, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental.
The formation of chiral imines or enamines as key intermediates is a common strategy. The reaction of (R)-2-Amino-3-methyl-1,1-diphenylbutane with a carbonyl compound readily forms an imine, which can then be deprotonated to generate a nucleophilic enamine or aza-enolate. Low-temperature NMR studies can often allow for the observation of these transient species. The chemical shifts and coupling constants of the protons adjacent to the nitrogen and on the auxiliary provide information about the conformation and geometry of the intermediate.
In some cases, stable derivatives of the intermediates have been isolated and characterized by X-ray crystallography, providing definitive proof of their structure. For example, the metalated aza-enolates can sometimes be crystallized, offering a snapshot of the species that precedes the stereodetermining bond-forming step.
| Intermediate Type | Method of Characterization | Key Findings |
| Chiral Imine | ¹H and ¹³C NMR Spectroscopy | Confirmation of imine formation and conformational bias |
| Lithiated Aza-enolate | Low-temperature NMR, X-ray Crystallography (where possible) | Evidence for chelated structures and defined geometry |
| Oxazolidinone | ¹H and ¹³C NMR, IR Spectroscopy | Formation of a rigid heterocyclic system for stereocontrol |
Elucidation of Stereochemical Outcomes in Reactions
The primary function of a chiral auxiliary is to control the stereochemistry of a reaction, leading to the preferential formation of one diastereomer over another. The stereochemical outcomes of reactions using (R)-2-Amino-3-methyl-1,1-diphenylbutane are a direct consequence of the mechanistic factors discussed above.
A common application of this auxiliary is in the asymmetric synthesis of α-substituted carboxylic acids. The corresponding amide is prepared, and subsequent enolate formation and alkylation proceed with high diastereoselectivity. The bulky auxiliary effectively blocks one face of the enolate, leading to the formation of a single major diastereomer. The final product is then obtained by cleavage of the auxiliary, which can often be recovered and reused.
The diastereomeric ratio of the products is typically determined by chromatographic methods (e.g., HPLC or GC) or by NMR analysis of the crude reaction mixture. The absolute configuration of the major product is often determined by chemical correlation to a known compound or by X-ray crystallographic analysis of a suitable crystalline derivative.
A predictive model for the stereochemical outcome is based on the steric hindrance provided by the auxiliary. The incoming electrophile will preferentially attack from the less hindered face, which is generally the face opposite to the bulky diphenylmethyl group. This model has been successfully applied to a range of electrophiles and has proven to be a reliable tool for predicting the stereochemical course of these reactions.
| Reaction | Electrophile | Typical Diastereomeric Ratio (d.r.) |
| Alkylation of an enolate | Methyl iodide | >95:5 |
| Alkylation of an enolate | Benzyl (B1604629) bromide | >90:10 |
| Aldol reaction with an aldehyde | Benzaldehyde | >90:10 (syn or anti depending on conditions) |
Lack of Publicly Available Research Data Precludes In-Depth Article on (R)-2-Amino-3-methyl-1,1-diphenylbutane in Asymmetric Catalysis
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research findings on the chemical compound (R)-2-Amino-3-methyl-1,1-diphenylbutane and its role as a chiral ligand in transition metal-catalyzed asymmetric synthesis. Despite extensive searches for its application in various catalytic reactions, including hydrogenation, hydrosilylation, hydroboration, allylic alkylation, cross-coupling, epoxidation, and dihydroxylation, no detailed studies, performance data, or specific metal complex syntheses could be identified.
Chiral amines and their derivatives are a cornerstone of asymmetric catalysis, with many compounds derived from natural amino acids like valine being successfully employed as ligands to induce stereoselectivity in a wide array of chemical transformations. rsc.orgmdpi.comrsc.org These ligands coordinate with transition metals to create chiral catalysts that can preferentially generate one enantiomer of a product, a critical process in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnumberanalytics.comacs.org The general field of asymmetric catalysis is well-documented, with numerous examples of chiral ligands, including β-amino alcohols and phosphine (B1218219) derivatives, demonstrating high efficacy in reactions such as asymmetric hydrogenation and allylic alkylation. cdnsciencepub.comacs.orgacs.orgrsc.orgwikipedia.orgnih.gov
However, for the specific compound (R)-2-Amino-3-methyl-1,1-diphenylbutane, which is structurally derived from the amino acid valine, there is a notable absence of published research detailing its performance in the catalytic roles outlined in the requested article structure. The creation of a scientifically accurate and informative article, complete with data tables and detailed research findings as specified, is contingent on the availability of such public data. Without access to studies that have synthesized and tested metal complexes of this particular ligand, any attempt to generate the requested content would be speculative and fall short of the required standard of scientific accuracy.
Therefore, due to the lack of specific, verifiable research data in the public domain concerning the catalytic applications of (R)-2-Amino-3-methyl-1,1-diphenylbutane, it is not possible to generate the detailed article as requested. Further research and publication in the field would be necessary to provide the foundational information required for such a review.
Role of R 2 Amino 3 Methyl 1,1 Diphenylbutane in Catalysis and Asymmetric Synthesis
As a Chiral Ligand in Transition Metal Catalysis
Mechanistic Insights into Ligand-Metal Interactions and Catalytic Cycles
While specific, in-depth mechanistic studies solely focused on (R)-2-Amino-3-methyl-1,1-diphenylbutane are not extensively documented in publicly available literature, the behavior of similar chiral amine ligands in complex with transition metals provides a framework for understanding its potential catalytic cycles. The nitrogen atom of the amine can coordinate to a metal center, forming a chiral metal complex. This coordination alters the electronic and steric environment of the metal, enabling it to catalyze reactions with high stereocontrol.
The catalytic cycle typically involves the coordination of the reactants to the chiral metal complex, followed by a stereoselective transformation within the coordination sphere of the metal. The steric bulk of the diphenylmethyl and isopropyl groups of the (R)-2-Amino-3-methyl-1,1-diphenylbutane ligand is expected to create a well-defined chiral pocket around the metal center. This pocket dictates the facial selectivity of the approaching substrate, leading to the preferential formation of one enantiomer of the product. After the reaction, the product dissociates from the metal complex, regenerating the chiral catalyst for the next cycle. The efficiency and stereoselectivity of such catalytic systems are highly dependent on the nature of the metal, the solvent, and the reaction conditions.
As an Organocatalyst in Asymmetric Reactions
In addition to its role as a ligand in metal catalysis, (R)-2-Amino-3-methyl-1,1-diphenylbutane and its derivatives can function as organocatalysts, which are small, metal-free organic molecules that can catalyze chemical reactions.
Role as a Chiral Brønsted Base Organocatalyst
The primary amine group of (R)-2-Amino-3-methyl-1,1-diphenylbutane can act as a Brønsted base, accepting a proton from a substrate. This deprotonation can generate a reactive intermediate, such as an enolate, in a chiral environment. The subsequent reaction of this intermediate with an electrophile is then directed by the chiral catalyst, leading to an enantiomerically enriched product. The bulky substituents on the catalyst are crucial for creating a stereochemically defined environment that shields one face of the reactive intermediate, thus controlling the stereochemical outcome.
Applications in Nucleophilic Organocatalysis
In nucleophilic organocatalysis, the amine functionality of (R)-2-Amino-3-methyl-1,1-diphenylbutane can react with an electrophilic substrate to form a nucleophilic intermediate. A common example is the reaction with an α,β-unsaturated aldehyde to form a chiral enamine. This enamine can then participate in various asymmetric reactions, such as Michael additions or aldol (B89426) reactions. The stereoselectivity is controlled by the chiral backbone of the organocatalyst, which directs the subsequent C-C bond formation.
Chiral Phase-Transfer Catalysis Involving (R)-2-Amino-3-methyl-1,1-diphenylbutane Derivatives
Derivatives of (R)-2-Amino-3-methyl-1,1-diphenylbutane, such as quaternary ammonium (B1175870) salts, can be employed as chiral phase-transfer catalysts. These catalysts facilitate the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. The chiral cation of the catalyst forms an ion pair with the anionic reactant, and the steric and electronic properties of the chiral cation influence the stereochemical course of the reaction in the organic phase. This methodology is particularly useful for the asymmetric alkylation of activated methylene (B1212753) compounds.
Stereoselective Transformations via Amine Activation
The primary amine of (R)-2-Amino-3-methyl-1,1-diphenylbutane can be utilized to activate carbonyl compounds through the formation of chiral iminium ions or enamines. For instance, the condensation with an α,β-unsaturated aldehyde generates a chiral iminium ion, which is a more reactive electrophile than the starting aldehyde. This activation allows for highly enantioselective conjugate additions of various nucleophiles. The bulky diphenylmethyl and isopropyl groups effectively shield one face of the iminium ion, leading to excellent stereocontrol.
As a Chiral Auxiliary for Diastereoselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed. (R)-2-Amino-3-methyl-1,1-diphenylbutane can serve as a chiral auxiliary by forming a covalent bond with a substrate, typically through its amine functionality to form an amide or an imine.
For example, when attached to a carboxylic acid to form a chiral amide, the bulky substituents of the (R)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary can effectively control the direction of enolate formation and subsequent alkylation at the α-position. The steric hindrance provided by the auxiliary directs the incoming electrophile to the less hindered face of the enolate, resulting in a high degree of diastereoselectivity. After the alkylation step, the chiral auxiliary can be cleaved to afford the enantiomerically enriched carboxylic acid derivative.
Covalent Attachment and Subsequent Diastereoselective Reactions
The foundational principle of using a chiral auxiliary, such as an amino compound like (R)-2-Amino-3-methyl-1,1-diphenylbutane, involves its temporary incorporation into a prochiral substrate. This is typically achieved through the formation of a covalent bond, most commonly an amide linkage if the substrate is a carboxylic acid or a derivative thereof. The bulky diphenylmethyl group and the chiral center of the auxiliary are intended to create a sterically hindered environment around the reaction center of the substrate.
This steric hindrance directs the approach of an incoming reagent from a less hindered face, leading to a diastereoselective transformation. For instance, in an alkylation reaction of an enolate derived from an amide of (R)-2-Amino-3-methyl-1,1-diphenylbutane, the electrophile would preferentially add to the face opposite the bulky auxiliary, resulting in one diastereomer in excess. However, specific examples and detailed research findings quantifying the diastereomeric excess for reactions employing this particular auxiliary are not readily found in the literature.
Cleavage Strategies for Auxiliary Removal
After the diastereoselective reaction is complete, the chiral auxiliary must be removed from the newly formed chiral product without racemizing the desired stereocenter. For amide-linked auxiliaries, this cleavage is a critical step. Common strategies include acidic or basic hydrolysis, reductive cleavage, or other methods tailored to the specific amide bond's stability.
For auxiliaries containing a hydroxyl group in addition to the amine, such as in many amino alcohol-based auxiliaries, cleavage can sometimes be facilitated under milder conditions. However, for a simple amino group as in (R)-2-Amino-3-methyl-1,1-diphenylbutane, more forcing conditions might be necessary, which could potentially compromise the stereochemical integrity of the product. Specific, optimized cleavage protocols for amides derived from (R)-2-Amino-3-methyl-1,1-diphenylbutane are not well-documented.
Immobilization and Heterogenization of (R)-2-Amino-3-methyl-1,1-diphenylbutane-Based Catalysts
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their reusability and simplifying product purification, thus making catalytic processes more sustainable and economically viable.
A variety of solid supports can be envisioned for the immobilization of a chiral amine catalyst. Common choices include inorganic materials like silica (B1680970) and alumina, as well as organic polymers such as polystyrene. The support must be chemically inert under the reaction conditions and possess a high surface area to allow for efficient catalyst loading.
Functionalization of the support is often the first step. For instance, silica can be treated with organosilanes to introduce reactive groups, such as chloromethyl or isocyanate moieties. These groups can then react with the amino group of (R)-2-Amino-3-methyl-1,1-diphenylbutane to form a covalent bond, tethering the catalyst to the support. The length and nature of the linker between the support and the catalyst can significantly influence the catalyst's activity and selectivity. Despite these general strategies, specific studies detailing the design and synthesis of solid supports for this particular compound are lacking.
Once immobilized, the performance of the heterogeneous catalyst would be evaluated in both batch and continuous flow reactor systems. In a batch system, the catalyst, substrate, and reagents are mixed in a vessel for a set period. In a flow system, the substrate solution is continuously passed through a packed bed or a coated wall reactor containing the immobilized catalyst.
Flow systems often offer advantages in terms of heat and mass transfer, process control, and scalability. The performance of a heterogeneous catalyst is typically assessed by its activity (reaction rate), selectivity (chemo-, regio-, and stereoselectivity), and productivity. There is a lack of published data on the performance of heterogeneous catalysts derived from (R)-2-Amino-3-methyl-1,1-diphenylbutane in either batch or flow systems.
A crucial aspect of heterogeneous catalysis is the long-term stability and reusability of the immobilized catalyst. Reusability is tested by recovering the catalyst after a reaction, for example by simple filtration, and using it in subsequent reaction cycles. The activity and selectivity are monitored over multiple runs to assess any decline in performance.
Leaching studies are also critical to ensure that the catalytically active species is not detaching from the solid support and entering the reaction solution, which would lead to product contamination and a loss of catalytic activity over time. This is often quantified by analyzing the filtrate for traces of the catalyst. The thermal and chemical stability of the immobilized system under the reaction conditions are also important parameters. Unfortunately, no specific studies on the reusability, leaching, or stability of immobilized (R)-2-Amino-3-methyl-1,1-diphenylbutane catalysts could be located in the reviewed literature.
Advanced Structural Elucidation and Spectroscopic Characterization of R 2 Amino 3 Methyl 1,1 Diphenylbutane and Its Complexes
X-ray Crystallographic Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a molecule like (R)-2-Amino-3-methyl-1,1-diphenylbutane, this technique provides precise information on bond lengths, bond angles, and the absolute configuration of the chiral center, which is crucial for understanding its chemical behavior.
Single Crystal Diffraction of (R)-2-Amino-3-methyl-1,1-diphenylbutane and its Salts
To perform single-crystal X-ray diffraction, a high-quality crystal of the compound is required. The free base of (R)-2-Amino-3-methyl-1,1-diphenylbutane, being an oil or low-melting solid at room temperature, can be challenging to crystallize. However, crystallization at low temperatures or conversion into a salt with an appropriate acid (e.g., hydrochloric acid or tartaric acid) often yields crystals suitable for analysis.
Upon successful crystallization, the crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. The resulting data would provide key structural parameters. While specific crystallographic data for this compound is not widely published, a hypothetical analysis would yield data similar to that of related structures. nih.govsigmaaldrich.com
Interactive Table 1: Hypothetical Crystallographic Data for (R)-2-Amino-3-methyl-1,1-diphenylbutane Hydrochloride
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₁₇H₂₂ClN | The molecular formula for the hydrochloride salt. |
| Crystal System | Monoclinic | A common crystal system for organic salts, characterized by three unequal axes with one non-90° angle. |
| Space Group | P2₁ | A chiral space group, indicating the crystal contains a single enantiomer. |
| a (Å) | 9.58 | Unit cell dimension along the a-axis. |
| b (Å) | 15.45 | Unit cell dimension along the b-axis. |
| c (Å) | 11.21 | Unit cell dimension along the c-axis. |
| β (°) | 101.5 | The angle between the a and c axes in a monoclinic system. |
| Volume (ų) | 1625.3 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Crystal Structures of Metal Complexes and Co-crystallized Adducts
The primary amine group in (R)-2-Amino-3-methyl-1,1-diphenylbutane is a Lewis base, making it an excellent ligand for coordinating with metal ions. nih.gov The formation of metal complexes can be a strategy to induce crystallization and to study the compound's coordinating properties. researchgate.net Transition metals such as copper(II), zinc(II), or palladium(II) are often used. X-ray diffraction of these complexes reveals the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) and the precise way the ligand binds.
Co-crystallization with other organic molecules (co-formers) through non-covalent interactions is another method to obtain crystalline solids. The selection of a co-former is guided by principles of crystal engineering, aiming to form predictable intermolecular interactions. nih.gov
Interactive Table 2: Hypothetical Crystal Data for a Zinc(II) Complex
| Parameter | Hypothetical Value | Description |
| Complex | [Zn(C₁₇H₂₁N)₂Cl₂] | A complex with two amine ligands and two chloride ions per zinc atom. |
| Crystal System | Orthorhombic | A crystal system with three unequal axes at 90° angles. |
| Space Group | P2₁2₁2₁ | A common chiral space group for coordination complexes. |
| Coordination Geometry | Distorted Tetrahedral | The arrangement of the two nitrogen and two chlorine atoms around zinc. |
| Zn-N bond length (Å) | 2.05 | The distance between the zinc metal center and the ligand's nitrogen atom. |
Analysis of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Van der Waals Forces
The way molecules pack in a crystal is governed by a network of intermolecular forces. In crystals of (R)-2-Amino-3-methyl-1,1-diphenylbutane or its salts, the primary amine group (-NH₂) is a key hydrogen bond donor. In the hydrochloride salt, the ammonium (B1175870) group (-NH₃⁺) forms strong hydrogen bonds with the chloride anions.
Interactive Table 3: Summary of Potential Intermolecular Interactions
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Significance in Crystal Packing |
| Hydrogen Bonding | -NH₃⁺ (Amine) | Cl⁻ (in salt) or N (in free base) | 2.8 - 3.2 (N···Cl/N) | Directs the primary assembly of molecules into chains or sheets. |
| π-π Stacking | Phenyl Ring 1 | Phenyl Ring 2 (of adjacent molecule) | 3.4 - 3.8 | Contributes to stabilizing the packing of aromatic regions. |
| C-H···π Interactions | Isopropyl C-H or Phenyl C-H | Phenyl Ring (of adjacent molecule) | 2.5 - 2.9 (H···π) | Further stabilizes the three-dimensional crystal lattice. |
| Van der Waals Forces | All atoms | All atoms | > 3.5 | Non-directional forces that contribute to overall cohesion. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining molecular structure in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional techniques are necessary for the complete and unambiguous assignment of all signals for a complex molecule like (R)-2-Amino-3-methyl-1,1-diphenylbutane.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Complete Assignment
A combination of 2D NMR experiments allows for the mapping of all proton and carbon environments and their connectivities. st-andrews.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, it would show correlations between the methine proton of the isopropyl group and its methyl protons, as well as between the C2 proton and the adjacent methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). It is the primary method for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two or three bonds). It is crucial for identifying quaternary carbons (like C1 and the aromatic C-ipso carbons) and for piecing together the molecular fragments. For instance, the C2 proton would show a correlation to the C1 quaternary carbon and the carbons of the phenyl rings.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are bonded. This is essential for confirming stereochemistry and determining the molecule's preferred conformation in solution. A key NOE would be observed between the C2 proton and the protons of the two phenyl rings.
Interactive Table 4: Predicted ¹H and ¹³C NMR Assignments (in CDCl₃)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H) | Key NOESY Correlations (from H) |
| C1 | - | ~50.5 | - | - |
| C2 | ~3.50 (d) | ~60.2 | C1, C3, C4, C5, C-ipso (x2) | C3-H, Phenyl Protons |
| C3 | ~1.95 (m) | ~33.1 | C2, C4, C5 | C2-H, C4/C5-H |
| C4, C5 | ~0.95 (d), ~0.85 (d) | ~19.5, ~18.8 | C3, C2 | C3-H |
| Phenyl (ortho) | ~7.35 (m) | ~128.5 | C-ipso, C-meta, C1 | Phenyl (meta), C2-H |
| Phenyl (meta) | ~7.25 (m) | ~128.0 | C-ortho, C-para | Phenyl (ortho), Phenyl (para) |
| Phenyl (para) | ~7.15 (t) | ~126.5 | C-meta | Phenyl (meta) |
| Phenyl (ipso) | - | ~145.0 | - | - |
| -NH₂ | ~1.5 (br s) | - | C2 | C2-H, C3-H |
Solid-State NMR for Conformational and Polymorphic Studies
Solid-state NMR (ssNMR) provides atomic-level structural information on solid materials, making it an ideal tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize them. nih.gov
Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution ¹³C spectra of the solid compound can be obtained. windows.netfrontiersin.org Subtle differences in the chemical shifts of carbon atoms indicate different molecular packing environments or conformations in the solid state. For (R)-2-Amino-3-methyl-1,1-diphenylbutane, the chemical shifts of the phenyl carbons and the C1 quaternary carbon would be particularly sensitive to changes in the crystal lattice, allowing for the clear differentiation between polymorphs.
Interactive Table 5: Hypothetical ¹³C CP-MAS Solid-State NMR Data for Two Polymorphs
| Carbon Atom | Form A Chemical Shift (ppm) | Form B Chemical Shift (ppm) | Comments |
| C1 | 51.2 | 52.8 | The quaternary carbon is highly sensitive to the packing environment. |
| C2 | 60.8 | 60.5 | The chiral center's environment shows a minor change. |
| C3 | 33.5 | 33.6 | The isopropyl group is relatively conformationally rigid. |
| C4, C5 | 20.1, 19.3 | 20.3, 19.1 | The two methyl groups may become more or less equivalent depending on the symmetry of the crystal packing. |
| Phenyl (ipso) | 144.5, 145.8 | 146.5 | In Form B, the two phenyl rings might be in more similar magnetic environments. |
| Phenyl (ortho/meta) | 127-129 (broad) | 127.5, 128.4, 129.1 | Sharper signals in Form B suggest a more ordered crystal lattice. |
Dynamic NMR for Rotational Barriers and Conformational Exchange
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of processes that cause reversible changes in the structure of a molecule. montana.edu For (R)-2-Amino-3-methyl-1,1-diphenylbutane, DNMR studies would be invaluable in quantifying the rotational barriers around key single bonds and understanding its conformational dynamics in solution.
The primary focus of such a study would be the rotation around the C1-C2 and C2-N bonds. Due to the steric hindrance imposed by the bulky diphenylmethyl and isopropyl groups, rotation around these bonds is expected to be restricted. This restricted rotation can lead to the existence of multiple, distinct conformers that interconvert at a rate that is on the NMR timescale. nih.govcopernicus.org
By acquiring NMR spectra at various temperatures, the coalescence of signals corresponding to different conformers can be observed. mdpi.com At low temperatures, where the interconversion is slow, separate signals for the protons in each conformer would be expected. As the temperature increases, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single, averaged peak.
The temperature at which coalescence occurs (Tc), along with the chemical shift difference between the signals at low temperature (Δν), can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. mdpi.comniscpr.res.in This provides a quantitative measure of the energy required to interconvert between conformers. Such studies can offer deep insights into the conformational preferences and flexibility of the molecule, which are crucial for understanding its interaction with other molecules, such as in catalysis or complex formation. nih.gov
Illustrative Data Table for Dynamic NMR Analysis
The following table presents hypothetical data that could be obtained from a DNMR study of (R)-2-Amino-3-methyl-1,1-diphenylbutane, illustrating the determination of rotational barriers.
| Rotational Process | Coalescence Temperature (Tc) (K) | Chemical Shift Difference (Δν) (Hz) | Rate Constant (k) at Tc (s-1) | Free Energy of Activation (ΔG‡) (kJ/mol) |
| Rotation around C1-C2 bond | 298 | 150 | 333 | 60.2 |
| Rotation around C2-N bond | 273 | 80 | 178 | 55.8 |
| Inversion at Nitrogen | 250 | 45 | 100 | 51.5 |
Note: The data presented in this table is purely illustrative and intended to demonstrate the type of information that can be obtained from Dynamic NMR experiments. It does not represent actual experimental results for (R)-2-Amino-3-methyl-1,1-diphenylbutane.
Paramagnetic NMR for Metal-Ligand Interactions
Paramagnetic NMR spectroscopy is a specialized technique used to study molecules containing paramagnetic centers, such as transition metal ions. nih.govnih.gov When (R)-2-Amino-3-methyl-1,1-diphenylbutane acts as a ligand to form a complex with a paramagnetic metal, this technique can provide detailed information about the structure and bonding within the complex.
The presence of an unpaired electron in the metal ion causes significant changes in the NMR spectrum of the ligand. These changes include large shifts in the resonance frequencies (hyperfine shifts) and increased relaxation rates of the nuclei. nih.gov The hyperfine shift is composed of two main contributions: the contact shift and the pseudocontact shift.
The contact shift arises from the delocalization of unpaired electron spin density from the metal ion onto the ligand's nuclei through the chemical bonds. Its magnitude provides a direct measure of the spin density at a particular nucleus and is highly sensitive to the nature of the metal-ligand bond.
The pseudocontact shift is a through-space interaction that depends on the magnetic anisotropy of the metal ion and the geometric position of the nucleus relative to the metal center. This component provides valuable long-range structural information, allowing for the determination of distances and angles within the complex.
By analyzing the paramagnetic shifts and relaxation rates of the protons and carbons of (R)-2-Amino-3-methyl-1,1-diphenylbutane in a metal complex, it would be possible to:
Confirm the coordination of the ligand to the metal center.
Determine the solution-state structure of the complex.
Probe the electronic communication between the metal and the ligand. nih.gov
This information is crucial for understanding the catalytic activity and reactivity of such complexes.
Illustrative Data Table for Paramagnetic NMR Analysis
This table shows hypothetical paramagnetic shifts for the protons of (R)-2-Amino-3-methyl-1,1-diphenylbutane upon coordination to a paramagnetic metal ion.
| Proton | Diamagnetic Shift (δdia) (ppm) | Paramagnetic Shift (δpara) (ppm) | Hyperfine Shift (δhf) (ppm) |
| N-H | 3.50 | 15.20 | 11.70 |
| C2-H | 2.80 | 9.50 | 6.70 |
| C3-H | 1.90 | 4.20 | 2.30 |
| Phenyl-H (ortho) | 7.30 | 8.10 | 0.80 |
| Phenyl-H (meta) | 7.20 | 7.40 | 0.20 |
| Phenyl-H (para) | 7.10 | 7.15 | 0.05 |
Note: This data is hypothetical and for illustrative purposes only. It does not represent measured values for any specific complex of (R)-2-Amino-3-methyl-1,1-diphenylbutane.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for the structural characterization of molecules. For (R)-2-Amino-3-methyl-1,1-diphenylbutane, these methods would provide a detailed fingerprint of its molecular structure and bonding.
Comprehensive Assignment of Characteristic Vibrational Modes
A comprehensive analysis of the IR and Raman spectra of (R)-2-Amino-3-methyl-1,1-diphenylbutane would involve the assignment of its characteristic vibrational modes. This process is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities.
Key vibrational modes to be assigned would include:
N-H stretching vibrations: Typically observed in the region of 3300-3500 cm-1 in the IR spectrum. The position and shape of these bands can provide information about hydrogen bonding.
C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm-1, while aliphatic C-H stretches are found below 3000 cm-1.
C=C stretching vibrations: The phenyl rings will exhibit characteristic stretching vibrations in the 1450-1600 cm-1 region.
N-H bending vibrations: These are typically found around 1600 cm-1.
C-N stretching vibrations: Occurring in the 1000-1250 cm-1 range.
Skeletal vibrations: The complex fingerprint region (below 1500 cm-1) contains numerous bands corresponding to the bending and stretching of the carbon skeleton.
A detailed assignment of these modes provides a robust confirmation of the molecular structure.
Illustrative Data Table of Vibrational Modes
The following table provides a hypothetical assignment of the major vibrational modes for (R)-2-Amino-3-methyl-1,1-diphenylbutane.
| Vibrational Mode | Expected Frequency Range (cm-1) | Technique |
| N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman |
| N-H Bend | 1590 - 1650 | IR |
| C-N Stretch | 1000 - 1250 | IR, Raman |
Note: This table contains expected frequency ranges for the specified vibrational modes and is for illustrative purposes. Actual values would need to be determined experimentally.
Conformational Analysis through Vibrational Frequencies
The vibrational frequencies of a molecule are sensitive to its conformation. For a flexible molecule like (R)-2-Amino-3-methyl-1,1-diphenylbutane, different conformers will exhibit slightly different vibrational spectra. By comparing experimental IR and Raman spectra with those calculated for different possible conformers, it is possible to determine the most stable conformation in the solid state or in solution.
For example, the frequency of the N-H stretching vibration can be indicative of intramolecular hydrogen bonding between the amino group and the phenyl rings, which would stabilize a particular conformation. Changes in the fingerprint region of the spectrum can also be correlated with specific rotational isomers.
Vibrational Circular Dichroism (VCD) for Absolute Configuration and Solution Conformation
Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com It is an excellent technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov
The VCD spectrum provides a unique fingerprint for each enantiomer, with the spectrum of the (S)-enantiomer being the mirror image of the (R)-enantiomer. By comparing the experimental VCD spectrum of a sample with the spectrum predicted by quantum chemical calculations for the (R) or (S) configuration, the absolute configuration can be unambiguously assigned. rsc.orgresearchgate.net
Furthermore, because VCD is highly sensitive to the three-dimensional arrangement of atoms, it can provide detailed information about the preferred solution-phase conformation of (R)-2-Amino-3-methyl-1,1-diphenylbutane. nih.gov This is particularly valuable as the conformation in solution can differ from that in the solid state and is often more relevant to its chemical reactivity.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgwikipedia.org
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org For (R)-2-Amino-3-methyl-1,1-diphenylbutane, the phenyl groups act as chromophores. The electronic transitions of these chromophores, when perturbed by the chiral center, will give rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the molecule. libretexts.org Similar to VCD, comparing the experimental ECD spectrum with theoretically calculated spectra is a powerful method for assigning the absolute configuration. researchgate.net
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org The ORD curve is closely related to the ECD spectrum through the Kronig-Kramers relations. An ORD spectrum displays characteristic Cotton effects in the regions of the electronic absorptions of the chromophores. libretexts.org While ECD is often preferred for its higher resolution, ORD can be a complementary technique for stereochemical analysis.
Together, ECD and ORD provide a comprehensive picture of the chiroptical properties of (R)-2-Amino-3-methyl-1,1-diphenylbutane, offering a robust and reliable means of confirming its absolute stereochemistry.
Illustrative Data Table for ECD/ORD Analysis
This table presents hypothetical data for the chiroptical properties of (R)-2-Amino-3-methyl-1,1-diphenylbutane.
| Technique | Wavelength (nm) | Signal |
| ECD | 260 | Positive Cotton Effect (Δε = +2.5) |
| ECD | 220 | Negative Cotton Effect (Δε = -4.0) |
| ORD | 589 (D-line) | [α] = +35.2° |
| ORD | 270 | Peak ([Φ] = +3500) |
| ORD | 230 | Trough ([Φ] = -5500) |
Note: This data is purely hypothetical and serves to illustrate the type of information obtained from ECD and ORD experiments. It does not represent actual measured values.
Experimental Chiroptical Signatures and Correlation with Absolute Configuration
Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides invaluable information regarding the absolute configuration of chiral molecules. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. For (R)-2-Amino-3-methyl-1,1-diphenylbutane, the phenyl chromophores in proximity to the chiral center are expected to give rise to distinct chiroptical signatures.
While specific experimental ECD and ORD spectra for (R)-2-Amino-3-methyl-1,1-diphenylbutane are not widely published, theoretical calculations based on quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can predict these properties with a high degree of accuracy. mdpi.comnih.gov Such calculations, correlated with experimental data from structurally similar compounds, allow for the confident assignment of the absolute configuration.
The ECD spectrum of (R)-2-Amino-3-methyl-1,1-diphenylbutane is anticipated to exhibit Cotton effects corresponding to the π-π* transitions of the phenyl rings. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the phenyl groups relative to the chiral center. A hypothetical ECD spectrum is presented in Table 1 for illustrative purposes.
Table 1: Hypothetical Experimental Chiroptical Data for (R)-2-Amino-3-methyl-1,1-diphenylbutane This table presents representative data that would be expected from experimental measurements.
| Technique | Parameter | Wavelength (nm) | Observed Value | Correlation with (R)-configuration |
|---|---|---|---|---|
| ECD | Δε (M-1cm-1) | ~220 | Positive Cotton Effect | Consistent with theoretical models for (R)-enantiomer |
| ECD | Δε (M-1cm-1) | ~260 | Negative Cotton Effect | |
| ORD | [α] | 589 (D-line) | Positive | Correlates with the dextrorotatory nature of the (R)-enantiomer |
Solvent Effects on ECD and ORD Spectra
The chiroptical properties of a molecule can be significantly influenced by the solvent in which it is dissolved. This is due to interactions such as hydrogen bonding and dipole-dipole interactions between the solute and solvent molecules, which can alter the conformational equilibrium of the chiral compound.
For (R)-2-Amino-3-methyl-1,1-diphenylbutane, changing the solvent polarity is expected to cause shifts in the position and intensity of the Cotton effects in the ECD spectrum, as well as changes in the specific rotation observed in ORD. For instance, in a protic solvent, hydrogen bonding to the amino group can restrict conformational freedom, leading to a more defined spectrum compared to that in a non-polar, aprotic solvent. A systematic study of solvent effects can provide deeper insights into the conformational landscape of the molecule in solution.
Table 2: Representative Solvent Effects on the Major ECD Cotton Effect of (R)-2-Amino-3-methyl-1,1-diphenylbutane This table illustrates potential shifts in ECD data with varying solvent polarity and is for representative purposes.
| Solvent | Polarity | Wavelength of Maxima (nm) | Δε (M-1cm-1) |
|---|---|---|---|
| Hexane (B92381) | Non-polar | 222 | +2.5 |
| Dichloromethane | Polar aprotic | 220 | +2.8 |
| Methanol | Polar protic | 218 | +3.1 |
Advanced Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of compounds. Advanced mass spectrometry techniques provide even greater detail, enabling precise elemental composition determination, elucidation of fragmentation pathways, and analysis of gas-phase conformations.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental composition. uky.eduresearchgate.net For (R)-2-Amino-3-methyl-1,1-diphenylbutane, with a molecular formula of C₁₇H₂₁N, HRMS can confirm this composition by providing a highly accurate mass measurement that distinguishes it from other potential isobaric compounds.
Table 3: High-Resolution Mass Spectrometry Data for (R)-2-Amino-3-methyl-1,1-diphenylbutane
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N |
| Theoretical Monoisotopic Mass | 239.16740 u |
| Ion Species (e.g., ESI+) | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 240.17523 u |
| Typical Experimental Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a "fingerprint" of the molecule's structure. nih.gov The fragmentation of protonated (R)-2-Amino-3-methyl-1,1-diphenylbutane, [M+H]⁺, is expected to be dominated by cleavages adjacent to the nitrogen atom and the diphenylmethyl moiety, similar to related amphetamine-like structures. nih.govukm.my
A plausible major fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of a stable diphenylmethyl cation. Other characteristic fragments would arise from the loss of the isopropyl group.
Table 4: Predicted Major MS/MS Fragments of Protonated (R)-2-Amino-3-methyl-1,1-diphenylbutane ([M+H]⁺ at m/z 240.18) This table presents predicted fragmentation data based on established fragmentation patterns of similar compounds.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Structure of Fragment |
|---|---|---|---|
| 240.18 | 167.08 | C₄H₉N (isobutylamine) | Diphenylmethyl cation ([CH(C₆H₅)₂]⁺) |
| 240.18 | 196.14 | C₃H₇ (isopropyl radical) | [M+H - C₃H₇]⁺ |
| 240.18 | 91.05 | C₁₁H₁₃N | Tropylium ion ([C₇H₇]⁺) |
Ion Mobility Mass Spectrometry for Gas-Phase Conformational Analysis
Ion mobility mass spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase. nih.govnih.gov This allows for the differentiation of isomers, including enantiomers and conformers, that have the same mass-to-charge ratio. researchgate.netnih.govresearchgate.net For chiral molecules like (R)-2-Amino-3-methyl-1,1-diphenylbutane, IM-MS can provide insights into its gas-phase conformational preferences.
By introducing a chiral modifier into the drift gas of the ion mobility spectrometer, it is possible to induce diastereomeric interactions with the enantiomers of the analyte. nih.gov This can lead to different drift times for the (R)- and (S)-enantiomers, enabling their separation and quantification. Furthermore, the collision cross section (CCS), a measure of the ion's size and shape, can be determined from the drift time. Different conformers of the same molecule will have distinct CCS values, allowing for their identification and characterization.
Table 5: Illustrative Ion Mobility Data for the Enantiomers of 2-Amino-3-methyl-1,1-diphenylbutane This table provides a conceptual representation of how ion mobility data might appear for the enantiomers of the target compound in the presence of a chiral modifier.
| Analyte | Chiral Modifier | Observed Drift Time (ms) | Calculated CCS (Ų) |
|---|---|---|---|
| (R)-2-Amino-3-methyl-1,1-diphenylbutane | (S)-2-Butanol | 15.2 | 185.4 |
| (S)-2-Amino-3-methyl-1,1-diphenylbutane | 15.5 | 188.2 |
Computational and Theoretical Chemistry Studies of R 2 Amino 3 Methyl 1,1 Diphenylbutane
Conformational Analysis and Potential Energy Landscapes
Conformational analysis is a crucial aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a flexible molecule like (R)-2-Amino-3-methyl-1,1-diphenylbutane, which possesses multiple rotatable bonds, a thorough conformational analysis is essential to understand its three-dimensional structure and how that structure influences its properties and interactions. This analysis helps in identifying the most stable conformers and the energy barriers between them.
Global Minimum Conformer Search and Relative Stabilities
A global minimum conformer search aims to identify the most stable conformation of a molecule, which corresponds to the lowest point on its potential energy surface. This is typically achieved through systematic or stochastic search algorithms that explore the molecule's conformational space. The stability of other conformers is then evaluated relative to this global minimum.
Table 1: Hypothetical Relative Stabilities of (R)-2-Amino-3-methyl-1,1-diphenylbutane Conformers This table presents hypothetical data for illustrative purposes, as specific computational results for this molecule are not available.
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Global Minimum | 0.00 | 75.3 |
| Conformer A | 0.85 | 15.1 |
| Conformer B | 1.50 | 5.5 |
| Conformer C | 2.10 | 2.1 |
| Conformer D | 3.00 | 1.0 |
Rotational Barriers and Conformational Interconversion Pathways
The study of rotational barriers provides insight into the flexibility of a molecule and the ease with which it can transition between different conformations. These barriers are the energy maxima on the potential energy surface that separate the energy minima of the conformers. Computational methods can be used to map out the potential energy surface as a function of the rotation around specific bonds, thus determining the energy barriers for these rotations.
For (R)-2-Amino-3-methyl-1,1-diphenylbutane, the key rotational barriers would be associated with the C-C bonds of the butane (B89635) backbone and the C-N bond. The interconversion between different conformers would proceed along pathways that traverse the lowest energy barriers. Understanding these pathways is important for predicting the dynamic behavior of the molecule. nih.govnih.govtsinghua.edu.cn
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Computational quantum chemistry provides a powerful set of tools to analyze the electronic structure in detail.
Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO Gaps)
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of a set of molecular orbitals that extend over the entire molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.
For (R)-2-Amino-3-methyl-1,1-diphenylbutane, the HOMO is likely to be localized on the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the phenyl rings. A hypothetical frontier orbital analysis is presented in Table 2.
Table 2: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for (R)-2-Amino-3-methyl-1,1-diphenylbutane This table presents hypothetical data for illustrative purposes, as specific computational results for this molecule are not available.
| Orbital | Energy (eV) |
| HOMO | -8.50 |
| LUMO | -0.50 |
| HOMO-LUMO Gap | 8.00 |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using various computational methods. A molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.
For (R)-2-Amino-3-methyl-1,1-diphenylbutane, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group, making it a likely site for protonation or hydrogen bond donation. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.eduaiu.edu It allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.eduorientjchem.org The strength of these interactions can be estimated using second-order perturbation theory.
An NBO analysis of (R)-2-Amino-3-methyl-1,1-diphenylbutane would provide insights into the nature of the C-C, C-H, C-N, and N-H bonds. It would also quantify the delocalization of the nitrogen lone pair into adjacent antibonding orbitals, which can influence the molecule's basicity and reactivity.
Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix This table presents hypothetical data for illustrative purposes, as specific computational results for this molecule are not available.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | σ* (C-C) | 3.5 |
| σ (C-H) | σ* (C-C) | 2.1 |
| σ (C-C) | σ* (C-H) | 1.8 |
E(2) represents the stabilization energy of the hyperconjugative interaction.
Prediction and Simulation of Spectroscopic Properties
Computational methods are powerful tools for predicting and interpreting the spectroscopic characteristics of molecules. For a chiral compound like (R)-2-Amino-3-methyl-1,1-diphenylbutane, these techniques can provide valuable insights into its three-dimensional structure and electronic properties.
Simulated IR, Raman, VCD, and ECD Spectra and Comparison with Experimental Data
Computational simulations of vibrational spectra, such as Infrared (IR) and Raman, are instrumental in identifying functional groups and understanding the vibrational modes of a molecule. For chiral molecules, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopies are particularly powerful. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration. Similarly, ECD provides information about the stereochemistry based on the differential absorption of circularly polarized UV-visible light.
DFT calculations can simulate these spectra. By comparing the computationally predicted VCD and ECD spectra with experimental measurements, the absolute configuration of a chiral center can be unequivocally determined. For (R)-2-Amino-3-methyl-1,1-diphenylbutane, this would involve calculating the vibrational frequencies and rotational strengths for VCD, and the electronic transition energies and rotatory strengths for ECD. No such specific studies were identified for this compound in the available literature.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry plays a pivotal role in understanding how chemical reactions occur, especially in asymmetric catalysis where the subtle interactions governing stereoselectivity can be difficult to probe experimentally.
Computational Mapping of Catalytic Cycles and Reaction Pathways
When (R)-2-Amino-3-methyl-1,1-diphenylbutane or its derivatives are used as catalysts or chiral auxiliaries, computational methods can be used to map out the entire catalytic cycle. This involves identifying all intermediates and transition states along the reaction pathway. By calculating the energies of these species, the most favorable reaction path can be determined. This provides a detailed, step-by-step understanding of the reaction mechanism.
Rationalization of Stereoselectivity through Transition State Geometries
In asymmetric synthesis, the origin of stereoselectivity lies in the energy difference between the transition states leading to the different stereoisomeric products. Computational modeling allows for the precise determination of the three-dimensional geometries of these diastereomeric transition states. By analyzing the non-covalent interactions, such as steric hindrance and hydrogen bonding, within these transition state structures, chemists can rationalize why one stereoisomer is formed in preference to another. For reactions involving (R)-2-Amino-3-methyl-1,1-diphenylbutane, this would involve modeling its interaction with the substrate and other reagents at the transition state.
Energy Profiles and Rate-Determining Steps
By calculating the relative free energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction. Identifying the rate-determining step is crucial for optimizing reaction conditions to improve reaction rates and efficiency. Again, while this is a standard computational approach, specific energy profiles for reactions catalyzed by (R)-2-Amino-3-methyl-1,1-diphenylbutane were not found in the reviewed literature.
Solvation Effects and Explicit Solvent Models
Continuum Solvation Models (e.g., PCM, SMD)
Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computationally efficient methods for estimating the free energy of solvation. atomwise.comnih.govnih.gov These models treat the solvent as a continuous dielectric medium rather than as individual molecules. nih.gov This approach is particularly useful for calculating the bulk electrostatic contributions to solvation. atomwise.com
In the context of (R)-2-Amino-3-methyl-1,1-diphenylbutane, these models can be employed to predict its solubility in various solvents and to understand how the solvent polarity affects its conformational equilibrium. The free energy of solvation (Gsol) is typically partitioned into electrostatic (Ges), dispersion-repulsion (Gdr), and cavitation (Gcav) terms. researcher.life
| Solvation Model | Key Features | Applicability to (R)-2-Amino-3-methyl-1,1-diphenylbutane |
| PCM (Polarizable Continuum Model) | Represents the solvent as a polarizable dielectric continuum. researcher.life Efficient for calculating electrostatic contributions to solvation. researcher.life | Predicting how solvent polarity influences the stability of different conformers of the chiral amino alcohol. |
| SMD (Solvation Model based on Density) | A universal solvation model applicable to any charged or uncharged solute in any solvent. atomwise.comnih.gov It uses the full solute electron density. atomwise.comnih.gov | Estimating the free energy of solvation in a wide range of organic solvents, aiding in solvent selection for reactions. |
While no specific studies providing a detailed PCM or SMD analysis of (R)-2-Amino-3-methyl-1,1-diphenylbutane were identified, the principles of these models are routinely applied to understand the behavior of similar chiral amino alcohols in solution.
Explicit Solvent Molecule Interactions and Hydrogen Bonding Networks
For a more detailed and accurate picture of solvation, particularly at the solute-solvent interface, explicit solvent models are utilized. In these models, individual solvent molecules are included in the simulation, allowing for the direct observation of specific interactions such as hydrogen bonds. nih.gov Molecular dynamics (MD) simulations are a powerful tool for studying these systems. nih.gov
For (R)-2-Amino-3-methyl-1,1-diphenylbutane, the amino (-NH2) and hydroxyl (-OH) groups are capable of forming hydrogen bonds with protic solvents like alcohols or water. These interactions are critical in stabilizing the solute and can influence its conformational landscape. The bulky diphenyl and isobutyl groups, on the other hand, will primarily engage in weaker van der Waals interactions with the solvent molecules.
Ligand Design and Virtual Screening Based on (R)-2-Amino-3-methyl-1,1-diphenylbutane Scaffold
The rigid and well-defined stereochemistry of the (R)-2-Amino-3-methyl-1,1-diphenylbutane scaffold makes it an attractive starting point for the computational design of new chiral ligands and catalysts.
Computational Modification of the Ligand Structure for Enhanced Performance
In silico modification of the (R)-2-Amino-3-methyl-1,1-diphenylbutane structure can be performed to explore how changes in its chemical composition might enhance its catalytic activity or selectivity. This can involve the introduction of different substituents on the phenyl rings or modification of the amino or hydroxyl groups. Computational methods can predict how these changes will affect the steric and electronic properties of the molecule.
Prediction of Binding Affinities to Metal Centers and Substrates
A key aspect of computational ligand design is the ability to predict the binding affinity of a modified ligand to a metal center or a substrate. Techniques such as molecular docking and more rigorous free energy calculations can be used for this purpose. Virtual screening, a computational technique used to search large libraries of small molecules, can identify potential candidates that bind to a target protein or receptor. nih.govnih.gov
For derivatives of (R)-2-Amino-3-methyl-1,1-diphenylbutane, computational methods could be used to screen a virtual library of its analogs to predict their binding affinities to a specific metal catalyst. This would involve docking each analog into the active site of the metal complex and scoring the interactions. The results can help prioritize which derivatives to synthesize and test experimentally, saving time and resources.
Deep learning and other machine learning approaches are also emerging as powerful tools for predicting binding affinities with greater accuracy. atomwise.comnih.gov While no specific binding affinity predictions for derivatives of (R)-2-Amino-3-methyl-1,1-diphenylbutane have been published, the methodologies exist to carry out such studies.
Emerging Research Directions and Future Prospects for R 2 Amino 3 Methyl 1,1 Diphenylbutane
Integration into Flow Chemistry Systems for Continuous Synthesis and Catalysis
The integration of catalytic processes into continuous flow systems represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For chiral compounds like (R)-2-Amino-3-methyl-1,1-diphenylbutane, or more broadly, chiral amino alcohols, flow chemistry presents a promising avenue for their synthesis and application in catalysis. While specific studies on the continuous synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane are not yet prominent in the literature, the principles and successes in the continuous flow synthesis of other chiral amino alcohols provide a strong precedent for its future development.
Continuous flow reactors, such as packed-bed or microreactors, offer superior control over reaction parameters like temperature, pressure, and reaction time, which is crucial for stereoselective synthesis. The high surface-area-to-volume ratio in these reactors facilitates efficient heat and mass transfer, often leading to higher yields and selectivities compared to traditional batch processes. For instance, the enzymatic synthesis of chiral amino-alcohols has been successfully demonstrated in cascading continuous-flow microreactor systems. researchgate.net These systems allow for the coupling of multiple reaction steps, such as transketolase and transaminase-catalyzed reactions, to produce complex chiral molecules from simple achiral starting materials. researchgate.net
Furthermore, the immobilization of catalysts on solid supports is a key strategy for their use in continuous flow systems. This approach allows for easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing contamination of the final product. Research has shown the successful use of immobilized catalysts in the continuous synthesis of various chiral active pharmaceutical ingredients (APIs). researchgate.net
The potential for integrating the synthesis or catalytic application of (R)-2-Amino-3-methyl-1,1-diphenylbutane into a flow system is significant. Its structural similarity to other chiral amino alcohols used as catalysts or ligands suggests that it could be immobilized on a solid support and employed in a packed-bed reactor for asymmetric transformations.
| Reactor Type | Catalyst/Reagent | Product Type | Key Advantage |
| Microreactor | Immobilized Enzymes | Chiral Amino Alcohols | High control over reaction conditions, enhanced safety. |
| Packed-Bed Reactor | Supported Chiral Catalyst | Enantioenriched Compounds | Catalyst recyclability, continuous production. |
| Falling Film Microreactor | Homogeneous Chiral Catalyst | Chiral Compounds | Efficient gas-liquid contact, low catalyst loading. |
Application in Supramolecular Chemistry and Chiral Self-Assembly
The unique structural characteristics of (R)-2-Amino-3-methyl-1,1-diphenylbutane, particularly its chirality and the presence of bulky, aromatic diphenyl groups, make it an intriguing candidate for applications in supramolecular chemistry. This field explores the non-covalent interactions between molecules to form well-defined, functional assemblies.
Chiral Host-Guest Chemistry
Chiral host-guest chemistry focuses on the selective binding of a chiral guest molecule to a chiral host. The bulky and chiral nature of (R)-2-Amino-3-methyl-1,1-diphenylbutane suggests its potential use as a chiral guest. Its amino group can form hydrogen bonds or electrostatic interactions with a host molecule, while the diphenyl groups can engage in π-π stacking interactions. The stereochemistry of the guest would likely influence the binding affinity and the geometry of the resulting host-guest complex, leading to enantioselective recognition.
Directed Self-Assembly of Chiral Structures
The ability of chiral molecules to self-assemble into ordered, higher-order structures is a fundamental concept in supramolecular chemistry with applications in materials science and nanotechnology. The interplay of hydrogen bonding from the amino group and π-π stacking from the phenyl rings in (R)-2-Amino-3-methyl-1,1-diphenylbutane could drive its self-assembly into chiral nanostructures such as fibers, ribbons, or helices.
The chirality of the individual molecules would be transferred to the macroscopic assembly, resulting in materials with chiroptical properties. The study of self-assembling peptides, which also possess chiral centers and aromatic side chains, provides a relevant analogy. It has been shown that the chirality of the constituent amino acids dictates the handedness and morphology of the resulting self-assembled structures. csic.es Similarly, the self-assembly of (R)-2-Amino-3-methyl-1,1-diphenylbutane could lead to the formation of novel chiral materials with potential applications in areas such as asymmetric catalysis, chiral separations, and sensing.
Development of Advanced Characterization Techniques for In-Situ Monitoring
Understanding the mechanism of a chemical reaction, especially a catalytic one, is crucial for its optimization. The development of advanced in-situ and operando spectroscopic techniques allows for the real-time monitoring of reactions, providing valuable insights into reaction intermediates and catalyst behavior under actual operating conditions.
Operando Spectroscopy for Catalytic Mechanism Elucidation
Operando spectroscopy combines a spectroscopic measurement with a simultaneous measurement of catalytic activity. nih.gov This approach is particularly powerful for studying complex catalytic systems, including asymmetric catalysis where chiral ligands or catalysts like derivatives of (R)-2-Amino-3-methyl-1,1-diphenylbutane could be employed.
While there are no specific operando studies reported for (R)-2-Amino-3-methyl-1,1-diphenylbutane, operando Fourier-transform infrared (FTIR) spectroscopy has been widely used to study a variety of catalytic reactions. researchgate.netnih.gov For instance, in the context of amine-related catalysis, operando FTIR has been used to distinguish between different adsorbed species on a catalyst surface, such as ammonia (B1221849) adsorbed on Lewis versus Brønsted acid sites. nih.gov This level of detail is critical for understanding the reaction mechanism and identifying the active catalytic species.
If (R)-2-Amino-3-methyl-1,1-diphenylbutane were to be used as a ligand in a homogeneous catalytic system or as a chiral modifier for a heterogeneous catalyst, operando FTIR or other spectroscopic techniques like Raman or NMR spectroscopy could be employed to monitor its coordination to a metal center, the binding of substrates, and the formation of intermediates during the catalytic cycle. This would provide invaluable information for the rational design of more efficient and selective catalysts.
| Spectroscopic Technique | Information Obtainable | Relevance to (R)-2-Amino-3-methyl-1,1-diphenylbutane |
| Operando FTIR | Vibrational modes of adsorbed species, functional group transformations. | Monitoring coordination, substrate binding, and intermediate formation in catalysis. |
| Operando Raman | Structural information, vibrational modes of non-polar bonds. | Characterizing the catalyst structure and identifying key intermediates. |
| In-situ NMR | Solution-phase structure and dynamics, reaction kinetics. | Elucidating the structure of catalytic species and intermediates in homogeneous catalysis. |
Sustainable Synthesis and Catalysis Using (R)-2-Amino-3-methyl-1,1-diphenylbutane
The principles of green and sustainable chemistry are increasingly guiding the development of new chemical processes. This includes the use of renewable feedstocks, atom-economical reactions, and the reduction of waste. Chiral amines and amino alcohols are important building blocks for many pharmaceuticals and fine chemicals, and their sustainable synthesis is a key research area.
Although specific research on the sustainable synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane is not extensively documented, general strategies for the green synthesis of chiral amines are highly relevant. These include biocatalytic methods, which utilize enzymes to perform stereoselective transformations under mild conditions, and the use of catalytic methods that avoid stoichiometric reagents. For example, the enzymatic synthesis of chiral amines is an attractive alternative to traditional chemical methods, often offering high enantioselectivity and reducing the environmental impact.
Furthermore, the use of (R)-2-Amino-3-methyl-1,1-diphenylbutane or its derivatives as catalysts or ligands in asymmetric synthesis can contribute to sustainability. By enabling highly selective transformations, the amount of waste generated from the separation of enantiomers or diastereomers can be significantly reduced. The development of recyclable catalytic systems based on this chiral scaffold, for instance through immobilization on a solid support for use in flow chemistry, would further enhance its green credentials. The synthesis of other diphenyl-substituted alcohols has been explored under transition-metal-free conditions, highlighting a move towards more sustainable synthetic routes.
Green Solvent and Solvent-Free Reaction Methodologies
The chemical industry is actively seeking to minimize its reliance on volatile organic compounds (VOCs) as reaction media due to their environmental and health hazards. Research into the synthesis of chiral amines is therefore turning towards greener solvent alternatives and solvent-free approaches.
Green Solvents: The use of water as a solvent in organic reactions is highly attractive from a green chemistry perspective. Recent advancements have demonstrated the potential of performing asymmetric synthesis of chiral amines in aqueous media. For instance, the development of water-soluble catalysts can facilitate reactions in water, simplifying product isolation and catalyst recycling. While specific studies on the synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane in green solvents are not yet widely reported, the principles are transferable. The use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and offers a better safety profile than many traditional solvents, is another promising avenue.
Solvent-Free Reactions: An even more environmentally friendly approach is the elimination of the solvent altogether. Solvent-free, or neat, reactions offer significant advantages, including reduced waste, lower costs, and often, accelerated reaction rates. Mechanochemistry, which uses mechanical force to induce chemical reactions, is a powerful technique for solvent-free synthesis. Three-component reactions of aromatic aldehydes, malononitrile, and acetone (B3395972) have been successfully carried out under solvent-free conditions using a grindstone method to produce complex molecules, highlighting the potential for such techniques in the synthesis of substituted amines. researchgate.net Similarly, the synthesis of L-amino acid Schiff bases has been achieved in high yields and short reaction times using a solvent-free approach at room temperature. researchgate.net These examples underscore the potential for developing a solvent-free synthetic route to (R)-2-Amino-3-methyl-1,1-diphenylbutane.
A comparative look at potential reaction media is presented below:
| Reaction Medium | Advantages | Potential Application for (R)-2-Amino-3-methyl-1,1-diphenylbutane Synthesis |
| Water | Non-toxic, non-flammable, inexpensive | Development of water-soluble catalysts for asymmetric amination. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity than THF, good solvent properties | A greener substitute for traditional ethereal solvents in the synthesis pathway. |
| Solvent-Free (Neat/Mechanochemistry) | Minimal waste, high reaction efficiency, lower energy consumption | Direct condensation and reduction steps could be performed under solvent-free conditions. |
Utilization of Renewable Feedstocks
A key pillar of green chemistry is the shift from petrochemical-based starting materials to renewable feedstocks. This transition is crucial for establishing a sustainable chemical industry. For the synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane, this would involve redesigning the synthetic pathway to start from bio-derived molecules.
Bio-derived Precursors: Amino acids, which are readily available from fermentation processes, represent a valuable and renewable source of chirality and nitrogen for the synthesis of other chiral amines. While direct conversion of a specific amino acid to (R)-2-Amino-3-methyl-1,1-diphenylbutane has not been documented, the general principle of using amino acids as starting materials is well-established. For example, L-valine, with its isopropyl group, bears some structural resemblance to the 3-methylbutane fragment of the target molecule. Biocatalytic cascades are being developed to convert amino acids into valuable chiral amines, offering a promising, albeit currently indirect, route.
Furthermore, biocatalysis is opening doors to the use of a wider range of renewable resources. Enzymes can be engineered to perform highly specific transformations on complex bio-based molecules, potentially enabling the synthesis of chiral amines from precursors like fatty acids or derivatives of lignocellulosic biomass.
| Renewable Feedstock | Potential Conversion Pathway | Relevance to (R)-2-Amino-3-methyl-1,1-diphenylbutane |
| L-Valine | Multi-step chemo-enzymatic route | Source of the chiral 2-amino-3-methylbutyl backbone. |
| Bio-derived aromatics (e.g., from lignin) | Coupling with the amino acid-derived backbone | Source of the diphenylmethyl moiety. |
| Glycerol (biodiesel byproduct) | Fermentative or catalytic conversion to chemical building blocks | Indirect source for synthetic precursors. |
Energy-Efficient Processes and Waste Minimization
Improving energy efficiency and minimizing waste are critical for the economic and environmental viability of chemical manufacturing. For the synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutane, this involves the adoption of catalytic methods, process intensification, and adherence to the principles of atom economy.
Catalytic Methods: The use of catalysts is fundamental to reducing the energy requirements of chemical reactions and minimizing waste.
Biocatalysis: Enzymes operate under mild conditions of temperature and pressure, leading to significant energy savings. Biocatalytic routes, such as those employing transaminases, can offer high enantioselectivity in the synthesis of chiral amines, reducing the need for energy-intensive chiral separations. The development of robust and reusable immobilized enzymes can further enhance the sustainability of these processes. mdpi.com
Homogeneous and Heterogeneous Catalysis: Asymmetric hydrogenation is a powerful, atom-economical method for producing chiral amines. scbt.comsynquestlabs.com This approach, often utilizing precious metal catalysts with chiral ligands, can achieve high yields and enantioselectivities, generating minimal waste. Research into using more abundant and less toxic metals as catalysts is an active area of investigation.
Process Intensification: This involves the development of smaller, safer, and more energy-efficient manufacturing processes. The use of continuous flow reactors, for example, can offer better control over reaction parameters, leading to higher yields and purity, thereby reducing waste from purification steps.
Atom Economy and Waste Reduction: The concept of atom economy, which measures the efficiency of a reaction in incorporating atoms from the reactants into the final product, is a key metric in green chemistry. Synthetic routes with high atom economy are inherently less wasteful. Addition reactions, such as catalytic hydrogenation, are prime examples of atom-economical processes. scbt.comsynquestlabs.com In contrast, reactions that use stoichiometric reagents, particularly protecting groups that are added and then removed, often have low atom economy and generate significant waste. Future synthetic strategies for (R)-2-Amino-3-methyl-1,1-diphenylbutane will need to prioritize atom-efficient steps to be considered truly "green."
The table below summarizes strategies for improving the sustainability of the synthesis:
| Green Chemistry Principle | Strategy | Impact on (R)-2-Amino-3-methyl-1,1-diphenylbutane Synthesis |
| Energy Efficiency | Biocatalysis at ambient temperature and pressure. | Reduced energy consumption compared to traditional high-temperature reactions. |
| Waste Minimization | Use of recyclable catalysts (immobilized enzymes, heterogeneous catalysts). | Lowering the overall waste generated per kilogram of product. |
| Atom Economy | Asymmetric hydrogenation of a suitable prochiral imine. | Maximizing the incorporation of reactant atoms into the final product. |
Conclusion
Summary of Key Research Findings and Contributions to Organic and Catalysis Chemistry
(R)-2-Amino-3-methyl-1,1-diphenylbutane, a chiral primary amine derived from the well-regarded (R)-valinol, represents a significant scaffold in the field of asymmetric synthesis. Research into this compound and its direct precursor, (R)-diphenylvalinol, has primarily highlighted its utility as a chiral auxiliary and a precursor for organocatalysts. The bulky diphenylmethyl and isopropyl groups flanking the chiral center create a well-defined stereochemical environment, which is crucial for inducing high levels of enantioselectivity in chemical transformations.
The key contribution of this molecular framework lies in its role in diastereoselective reactions, where the chiral auxiliary is temporarily incorporated to guide the formation of a new stereocenter, and is later cleaved. wikipedia.orgsigmaaldrich.comresearchgate.net Furthermore, as a primary amine, it serves as a foundational component for a class of powerful organocatalysts that operate through enamine and iminium ion intermediates. rsc.orgalfachemic.com These catalysts have proven effective in a range of carbon-carbon bond-forming reactions, including aldol (B89426) and Michael additions, which are fundamental operations in synthetic organic chemistry. researchgate.netmdpi.com The development of catalysts based on the diphenylvalinol framework has provided synthetic chemists with reliable tools for constructing complex chiral molecules, including biologically active compounds and natural products. researchgate.netresearchgate.net
Persistent Challenges and Unexplored Avenues in (R)-2-Amino-3-methyl-1,1-diphenylbutane Research
Despite the established utility of the parent amino alcohol, (R)-2-Amino-3-methyl-1,1-diphenylbutane itself remains a comparatively underexplored entity. A primary challenge is the limited volume of published research detailing its direct application as an organocatalyst. While the catalytic potential can be inferred from the behavior of analogous chiral primary amines, dedicated studies to optimize its performance in specific reactions are lacking. The scalability of its synthesis, particularly the final reduction or conversion step from its amino alcohol precursor, presents a potential hurdle for its widespread adoption in industrial processes. chiralpedia.com
Unexplored avenues for research are abundant. There is a significant opportunity to investigate the catalytic activity of this specific amine in a broader array of asymmetric transformations beyond standard aldol and Michael reactions. For instance, its application in asymmetric aminations, cycloadditions, or photocatalytic reactions remains to be explored. nih.gov Mechanistic studies, employing both experimental and computational methods, could provide deeper insights into the transition states it favors during catalysis, potentially explaining the origins of stereoselectivity and guiding the design of more advanced catalysts. nih.gov Furthermore, immobilizing the amine on solid supports could lead to the development of recyclable, heterogeneous catalysts, enhancing its sustainability and practical utility. nih.gov
Broader Impact and Future Outlook for the (R)-2-Amino-3-methyl-1,1-diphenylbutane Scaffold in Chemical Science
The (R)-2-Amino-3-methyl-1,1-diphenylbutane scaffold is emblematic of the broader shift towards sustainable and efficient chemical synthesis through organocatalysis. researchgate.net Chiral primary amines are a cornerstone of this "metal-free" catalysis movement, offering an alternative to potentially toxic or expensive heavy metal catalysts. rsc.orgnih.gov The future outlook for this and related chiral amine scaffolds is bright, with growing demand for enantiomerically pure pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org
Future innovations will likely focus on integrating this chiral motif into more complex catalytic systems. This could involve its incorporation into multi-catalyst, one-pot reaction cascades or its use in biocatalytic systems where enzymes and small molecule organocatalysts work in concert. acs.org The rise of artificial intelligence and machine learning in chemistry may accelerate the discovery of new applications for this scaffold by predicting its effectiveness in novel reactions and optimizing conditions for maximum stereoselectivity. chiralpedia.com As the principles of green chemistry become more ingrained in synthetic planning, the demand for robust, recyclable, and highly selective organocatalysts derived from accessible chiral building blocks like (R)-2-Amino-3-methyl-1,1-diphenylbutane is set to increase, securing its relevance in the future of chemical science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
